chemical structure and properties of 3-chloro-6-hydrazinylpyridazine hydrochloride
A Lynchpin Intermediate for Fused Pyridazine Scaffolds in Drug Discovery [1] Executive Summary 3-Chloro-6-hydrazinylpyridazine (and its hydrochloride salt) serves as a critical pharmacophore building block in modern medi...
Author: BenchChem Technical Support Team. Date: February 2026
A Lynchpin Intermediate for Fused Pyridazine Scaffolds in Drug Discovery [1]
Executive Summary
3-Chloro-6-hydrazinylpyridazine (and its hydrochloride salt) serves as a critical pharmacophore building block in modern medicinal chemistry. Its structural duality—possessing both an electrophilic carbon (adjacent to chlorine) and a nucleophilic hydrazine moiety—makes it a "lynchpin" intermediate. It is most notably utilized as the primary precursor for the synthesis of [1,2,4]triazolo[4,3-b]pyridazines , a scaffold prevalent in kinase inhibitors, PARP-1 inhibitors, and antimalarial agents.[1] This guide provides a comprehensive technical analysis of its properties, synthesis, and synthetic utility.[1][2]
Chemical Identity & Structure
The compound consists of a pyridazine ring (1,2-diazine) substituted at the 3- and 6-positions. The hydrochloride salt is often generated to improve stability and water solubility during storage.
Pyridazine Core: The electron-deficient aromatic ring makes the chlorines susceptible to nucleophilic aromatic substitution (SNAr).
Hydrazine Group: Acts as a bidentate nucleophile. The terminal nitrogen (Nβ) is the most nucleophilic site, driving cyclization reactions.
Chlorine Atom: Remains available for further functionalization (e.g., Suzuki coupling or second SNAr) after the hydrazine has been modified.
Physicochemical Properties[1][6]
Property
Value / Observation
Appearance
Off-white to pale yellow crystalline powder
Melting Point
137–141 °C (Free Base) [1]; Salt decomposes >200 °C
Solubility
Soluble in DMSO, DMF, Methanol.[1] HCl salt is water-soluble.
pKa
~5.34 (Predicted for conjugate acid of hydrazine)
Stability
Hygroscopic (HCl salt). Sensitive to oxidation (free hydrazine group). Store under inert atmosphere at -20°C.
Synthesis & Manufacturing Protocol
The industrial and laboratory standard synthesis involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine.[1]
Reaction Logic
The reaction relies on the symmetry of 3,6-dichloropyridazine.[1] The first substitution with hydrazine is facile. However, temperature control is critical to prevent double substitution (formation of 3,6-dihydrazinylpyridazine), which is a common impurity.[1]
Dissolution: Dissolve 3,6-dichloropyridazine in Ethanol (5 mL/g).
Addition: Add Hydrazine Hydrate dropwise at room temperature.
Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours. Monitor via TLC (System: 10% MeOH in DCM) or LCMS.
Workup (Free Base):
Cool the reaction mixture to 0 °C.
The product often precipitates. Filter the solid.[9][7][10][11][12][13]
Wash the cake with cold water to remove hydrazine salts.
Salt Formation (Hydrochloride):
Dissolve the crude free base in a minimum amount of warm Ethanol or Methanol.
Add 4M HCl in Dioxane dropwise until pH < 3.
Cool to precipitate the hydrochloride salt. Filter and dry under vacuum.[11]
Synthesis Visualization
Figure 1: Synthetic pathway emphasizing the control required to avoid bis-substitution.
Reactivity Profile: The "Triazole Gateway"
The primary utility of 3-chloro-6-hydrazinylpyridazine is its ability to cyclize into fused ring systems.[1] The hydrazine moiety acts as a 1,2-binucleophile.[1]
Key Transformations
Triazolopyridazine Formation:
Reaction with carboxylic acids, acid chlorides, or orthoesters leads to the formation of [1,2,4]triazolo[4,3-b]pyridazines.[1] This is a "privileged scaffold" in kinase inhibition (e.g., c-Met, p38 MAP kinase).[1]
Mechanism:[14][7][15] Acylation of the terminal hydrazine nitrogen followed by dehydrative cyclization (often using POCl₃ or high heat).
Tetrazolopyridazine Formation:
Reaction with nitrous acid (NaNO₂/HCl) yields tetrazolo[1,5-b]pyridazine.
Note: These compounds often exist in equilibrium with their azide tautomers (Azido-Tetrazole Equilibrium).
Pyrazolone Fusions:
Condensation with 1,3-dicarbonyl compounds yields pyrazolyl-pyridazines.[1]
Reactivity Network Diagram
Figure 2: The diverse synthetic utility of the hydrazine handle.
Safety & Handling
Hazard Classification (GHS):
Signal Word: DANGER
H302: Harmful if swallowed.
H317: May cause an allergic skin reaction (Sensitizer).
H318: Causes serious eye damage.
Handling Protocols:
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1] Use a dust mask (N95) if handling the powder form to prevent inhalation.
Storage: The free base can darken upon oxidation. Store in amber vials under Nitrogen or Argon at -20 °C. The HCl salt is more stable but hygroscopic.
References
ChemicalBook. (2024). 3-Chloro-6-hydrazinopyridazine Properties and Synthesis.Link
Thermo Fisher Scientific. (2024). 3-Chloro-6-hydrazinopyridazine, 98% Safety Data Sheet.[1]Link
National Institutes of Health (NIH). (2010). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. PMC3008033.[16] Link
Organic Syntheses. (2008). Regioselective Synthesis of Pyrazoles.[11] Org.[2][3][8][11][13] Synth. 85, 179.[1][11] Link
3-chloro-6-hydrazinylpyridazine hydrochloride CAS number and molecular weight
Technical Monograph: 3-Chloro-6-hydrazinylpyridazine (HCl) A Pyridazine Scaffold for Heterocyclic Synthesis Executive Summary 3-Chloro-6-hydrazinylpyridazine (often utilized as its hydrochloride salt for stability) is a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 3-Chloro-6-hydrazinylpyridazine (HCl)
A Pyridazine Scaffold for Heterocyclic Synthesis
Executive Summary
3-Chloro-6-hydrazinylpyridazine (often utilized as its hydrochloride salt for stability) is a critical bifunctional pyridazine building block. Characterized by the presence of a nucleophilic hydrazine moiety and an electrophilic chloro-substituent, it serves as a "linchpin" scaffold in medicinal chemistry. It is the immediate precursor to fused heterocyclic systems such as [1,2,4]triazolo[4,3-b]pyridazines (common in anxiolytics and p38 MAP kinase inhibitors) and tetrazolo[1,5-b]pyridazines .
This guide details the physiochemical profile, validated synthetic protocols, and reactivity landscapes of this compound, designed for researchers requiring high-purity intermediates for drug discovery campaigns.
Chemical Identity & Physiochemical Profile
While the compound is frequently handled as a hydrochloride salt to prevent oxidative degradation of the hydrazine group, commercial catalogs often list the properties of the free base. The data below distinguishes between the two forms to ensure stoichiometric accuracy in reaction planning.
Parameter
Free Base Specification
Hydrochloride Salt Specification
IUPAC Name
3-Chloro-6-hydrazinylpyridazine
3-Chloro-6-hydrazinylpyridazine hydrochloride
CAS Number
17284-97-8
Not assigned separate CAS in major registries; refer to Base CAS
Critical Note on CAS: Most vendors supply the free base (CAS 17284-97-8). If the hydrochloride is required for a specific protocol but only the base is available, it can be generated in situ by adding 1.0 equivalent of HCl in dioxane or methanol.
Synthetic Architecture
The industrial and laboratory standard for synthesizing 3-chloro-6-hydrazinylpyridazine involves the nucleophilic aromatic substitution (
) of 3,6-dichloropyridazine .
Reaction Mechanism & Selectivity
The reaction relies on the high reactivity of the chlorine atoms at the
-positions to the ring nitrogens. The challenge lies in mono-substitution . Hydrazine is a potent nucleophile; without strict stoichiometric control, the reaction proceeds to the unwanted 3,6-dihydrazinylpyridazine.
Validated Protocol: Mono-Substitution Strategy
Objective: Synthesis of 3-chloro-6-hydrazinylpyridazine from 3,6-dichloropyridazine.
Wash with cold water (to remove excess hydrazine) and cold ethanol.
Salt Formation (Optional): To convert to the HCl salt, suspend the solid in MeOH and treat with 1.25 M HCl in MeOH. Precipitate with Et2O.
Figure 1: Optimized workflow for the mono-substitution of 3,6-dichloropyridazine. Note the excess hydrazine requirement to prevent bis-substitution.
Reactivity & Functionalization
The value of 3-chloro-6-hydrazinylpyridazine lies in its ability to undergo cyclization reactions to form fused bicyclic systems. The hydrazine group acts as a binucleophile (N1 and N2), while the chlorine atom remains available for subsequent cross-coupling (Suzuki, Stille) or further nucleophilic displacement.
Divergent Synthesis Pathways
Triazolopyridazines: Reaction with carboxylic acids, acid chlorides, or orthoesters yields [1,2,4]triazolo[4,3-b]pyridazines.
Tetrazolopyridazines: Reaction with nitrous acid (
) yields the tetrazolo[1,5-b]pyridazine via azide-tetrazole equilibrium.
Pyrazolopyridazines: Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields pyrazolo-fused systems.
Figure 2: Divergent synthetic utility of the 3-chloro-6-hydrazinylpyridazine scaffold.
Analytical Validation
To ensure the integrity of the intermediate before proceeding to complex steps, the following analytical signatures must be verified.
1H NMR (DMSO-d6, 400 MHz):
The pyridazine ring protons appear as a pair of doublets (AB system) due to the asymmetry caused by the Cl and Hydrazine groups.
7.55 (d, J = 9.2 Hz, 1H, H-4/5)
7.01 (d, J = 9.2 Hz, 1H, H-4/5)
8.30 (br s, 1H, -NH-)
4.50 (br s, 2H, -NH2)
Note: In the HCl salt, the NH protons will shift downfield and integrate for 4 protons total (NH2+ becomes NH3+).
Mass Spectrometry (ESI+):
Base:
(monoisotopic for ).
Isotope Pattern: Distinct 3:1 ratio of peaks at 145 and 147, confirming the presence of one Chlorine atom.
References
Sigma-Aldrich. (n.d.). 3-Chloro-6-hydrazinopyridazine Product Specification. Retrieved from
PubChem. (n.d.). Compound Summary for CID 24882497: 3-Chloro-6-hydrazinopyridazine. National Library of Medicine. Retrieved from [6]
ChemicalBook. (2025). 3-Chloro-6-hydrazinopyridazine CAS 17284-97-8 Data. Retrieved from
Mizzoni, R. H., & Spoerri, P. E. (1951).[7] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[2][7] Journal of the American Chemical Society, 73(4), 1873–1874. (Foundational synthesis of precursor).
Thermo Scientific Chemicals. (n.d.).[8] 3-Chloro-6-hydrazinopyridazine, 98%. Retrieved from
An In-depth Technical Guide to the Solubility of 3-chloro-6-hydrazinylpyridazine Hydrochloride in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-6-hydrazinylpyridazine hydrochloride, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-6-hydrazinylpyridazine hydrochloride, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility in organic solvents. We will explore the physicochemical properties that govern its solubility, present a detailed protocol for its empirical determination, and discuss the implications for process chemistry and formulation development.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences the lifecycle of a pharmaceutical compound, from its synthesis and purification to its formulation and bioavailability. For a synthetic intermediate like 3-chloro-6-hydrazinylpyridazine hydrochloride, understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing efficient purification strategies, and ensuring consistent quality. The pyridazine core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties[1]. The hydrochloride salt form is often utilized to improve the stability and aqueous solubility of the parent compound. However, its solubility in organic media, which is crucial for synthetic transformations, can be complex. This guide aims to provide a foundational understanding and a practical framework for assessing the solubility of this important building block.
Physicochemical Properties Governing Solubility
The solubility of a solute in a solvent is a result of the interplay between the intermolecular forces of the solute-solute, solvent-solvent, and solute-solvent interactions. For 3-chloro-6-hydrazinylpyridazine hydrochloride, the following properties are key determinants of its solubility profile.
Property
Predicted/Reported Value
Implication for Solubility
Molecular Formula
C₄H₆Cl₂N₄
The presence of multiple nitrogen atoms and a chlorine atom contributes to the molecule's polarity.
Molecular Weight
181.03 g/mol
A relatively low molecular weight does not inherently hinder solubility.
The hydrazinyl group is basic. As a hydrochloride salt, the compound is ionized, which generally favors solubility in polar, protic solvents capable of solvating ions.
Predicted LogP (of free base)
Not directly available
The predicted LogKow for the related 3-hydrazinylpyridazine is -1.06, suggesting the free base is hydrophilic[4]. The hydrochloride salt is expected to be even more hydrophilic.
A moderate melting point suggests that the crystal lattice energy is not excessively high, which can be a factor in the dissolution process.
Hydrogen Bonding
High potential
The hydrazinyl group provides hydrogen bond donors, and the pyridazine nitrogens act as acceptors, allowing for strong interactions with protic solvents.
The hydrochloride salt structure of 3-chloro-6-hydrazinylpyridazine introduces ionic character, which significantly influences its solubility. The dissociation of the salt into the protonated pyridazinium cation and the chloride anion necessitates a solvent that can effectively solvate both ions.
Theoretical Solubility Profile in Organic Solvents
Based on the physicochemical properties, we can predict the general solubility trends of 3-chloro-6-hydrazinylpyridazine hydrochloride in common organic solvents.
High Expected Solubility:
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors and have high dielectric constants, making them adept at solvating both the protonated hydrazinyl group and the chloride anion. The pyridazine ring itself is miscible with ethanol[5].
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dipole moments and are effective at solvating cations. While they are not hydrogen bond donors, their polarity can overcome the lattice energy of the salt.
Moderate to Low Expected Solubility:
Less Polar Solvents (e.g., Acetone, Acetonitrile): These solvents have lower dielectric constants and are less effective at solvating dissociated ions. While some solubility may be observed due to dipole-dipole interactions, it is expected to be significantly lower than in highly polar solvents.
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the ionic salt and are therefore predicted to be poor solvents for 3-chloro-6-hydrazinylpyridazine hydrochloride.
The following table provides a qualitative summary of the expected solubility. It is important to note that these are predictions and must be confirmed by experimental determination.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol, Water
High
Strong hydrogen bonding and high dielectric constant favor solvation of the ionic salt.
Polar Aprotic
DMSO, DMF
High to Moderate
High polarity can solvate the ions, but lack of hydrogen bond donation may be a limiting factor compared to protic solvents.
Ketones
Acetone
Low
Moderate polarity but less effective at solvating dissociated ions.
Ethers
Tetrahydrofuran (THF)
Low
Lower polarity and limited hydrogen bonding capacity.
Esters
Ethyl Acetate
Low
Moderate polarity but generally poor solvents for salts.
Halogenated
Dichloromethane (DCM)
Very Low
Low polarity and inability to solvate ions effectively.
Aromatic Hydrocarbons
Toluene
Very Low / Insoluble
Nonpolar nature prevents favorable interactions with the ionic solute.
Aliphatic Hydrocarbons
Hexane
Insoluble
Nonpolar nature prevents favorable interactions with the ionic solute.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method . This method establishes the equilibrium concentration of a solute in a solvent at a specific temperature. The following protocol is a robust, self-validating system for determining the solubility of 3-chloro-6-hydrazinylpyridazine hydrochloride.
Principle of the Shake-Flask Method
An excess of the solid compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its thermodynamic solubility. It is crucial to ensure that solid material is always present to maintain saturation[6].
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
Preparation of Saturated Solutions:
Add an excess amount of 3-chloro-6-hydrazinylpyridazine hydrochloride to a series of glass vials. An excess is critical to ensure equilibrium with the solid phase[7][8].
Pipette a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vial.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C).
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds[6][7][9]. For compounds with slow dissolution kinetics, longer times may be necessary. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau[9].
Sample Separation:
After equilibration, remove the vials and allow the undissolved solid to settle.
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
Carefully withdraw the supernatant using a pipette and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE or nylon) to remove any remaining particulates. This step is crucial to prevent artificially high solubility readings.
Quantification:
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
Quantify the concentration of 3-chloro-6-hydrazinylpyridazine hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.
Analytical Methodologies
A reverse-phase HPLC method is generally suitable for the quantification of pyridazine derivatives.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The hydrophilic nature of pyridines suggests that a lower percentage of organic modifier may be required[10].
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength of maximum absorbance. For pyridazine structures, this is often in the range of 260-300 nm[11]. A UV scan of the compound in the mobile phase should be performed to determine the optimal wavelength[12][13].
Quantification: A calibration curve should be prepared using standards of known concentrations of 3-chloro-6-hydrazinylpyridazine hydrochloride.
For a more rapid, albeit potentially less specific, analysis, UV-Vis spectrophotometry can be employed.
Solvent: A solvent that does not have significant absorbance at the analytical wavelength.
Wavelength: The wavelength of maximum absorbance (λmax) for 3-chloro-6-hydrazinylpyridazine hydrochloride. This should be determined by scanning a dilute solution of the compound across the UV-Vis spectrum.
Quantification: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations and applying the Beer-Lambert law.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table.
Solvent
Dielectric Constant (20°C)
Solubility (mg/mL) at 25°C
Methanol
32.7
[Experimental Value]
Ethanol
24.5
[Experimental Value]
Dimethyl Sulfoxide (DMSO)
46.7
[Experimental Value]
N,N-Dimethylformamide (DMF)
36.7
[Experimental Value]
Acetonitrile
37.5
[Experimental Value]
Acetone
20.7
[Experimental Value]
Dichloromethane (DCM)
8.9
[Experimental Value]
Toluene
2.4
[Experimental Value]
Hexane
1.9
[Experimental Value]
Note: The values in this table are placeholders and should be populated with experimentally determined data.
The results should be analyzed in the context of the solvent properties and the physicochemical characteristics of 3-chloro-6-hydrazinylpyridazine hydrochloride. A strong correlation between solubility and solvent polarity/hydrogen bonding capacity is expected.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of 3-chloro-6-hydrazinylpyridazine hydrochloride in organic solvents. The predicted solubility trends, grounded in the compound's physicochemical properties, suggest a preference for polar, protic solvents. The detailed shake-flask protocol and analytical methodologies offer a robust system for obtaining reliable experimental data.
For drug development professionals, accurate solubility data is indispensable for:
Process Optimization: Selecting appropriate solvents for synthesis and crystallization to maximize yield and purity.
Formulation Development: Understanding the solubility limitations for the development of stable and bioavailable dosage forms.
Toxicology Studies: Preparing solutions for in vitro and in vivo studies.
Further studies could investigate the effect of temperature on solubility to determine the thermodynamics of dissolution (enthalpy and entropy). Additionally, exploring the solubility in binary solvent mixtures could provide valuable insights for fine-tuning reaction and crystallization conditions.
References
International Journal of Creative Research Thoughts. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]
World Health Organization. (2019). Annex 4. WHO Technical Report Series, No. 1019. [Link]
Kelly, M. F., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]
HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. [Link]
Souza, J., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]
U.S. Pharmacopeial Convention. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
Quora. (2017). How to perform the shake flask method to determine solubility. [Link]
Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
Journal of Pharmacy & Pharmacognosy Research. (2024). Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. [Link]
Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]
Der Pharma Chemica. (2012). Simultaneous UV Spectrophotometric Method for Estimation of Isoniazid and Pyridoxine in Tablet Dosage Form. [Link]
The Evolving Landscape of Pyridazine Hydrazine Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, continues to be a cornerstone in the design of novel therap...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, continues to be a cornerstone in the design of novel therapeutic agents. When coupled with the versatile hydrazine or hydrazone moiety, the resulting derivatives exhibit a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive literature review of recent advancements in the medicinal chemistry of pyridazine hydrazine derivatives. We will delve into the synthetic strategies employed to access these compounds, explore their diverse biological applications with a focus on anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects, and elucidate the underlying structure-activity relationships (SAR) that govern their potency and selectivity. This guide is intended to be a valuable resource for researchers in the field, offering both foundational knowledge and insights into the current state of the art to facilitate the development of next-generation pyridazine-based therapeutics.
Introduction: The Privileged Pyridazine Scaffold
Pyridazine and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles.[1][2][3] The presence of two adjacent nitrogen atoms in the pyridazine ring imparts unique physicochemical properties, including the ability to act as hydrogen bond acceptors and engage in various non-covalent interactions with biological targets. This has led to the development of numerous pyridazine-containing drugs with applications ranging from antihypertensives to antidepressants.[4]
The incorporation of a hydrazine or hydrazone linker (-NH-NH- or -NH-N=CH-) further enhances the chemical diversity and biological activity of pyridazine derivatives. Hydrazones, in particular, are known to possess a wide array of therapeutic properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[5] The combination of these two pharmacophores has proven to be a fruitful strategy in the quest for novel drug candidates with improved efficacy and safety profiles.
This guide will provide a detailed exploration of the synthesis, biological evaluation, and SAR of pyridazine hydrazine derivatives across various therapeutic areas.
Synthetic Strategies for Pyridazine Hydrazine Derivatives
The synthesis of pyridazine hydrazine derivatives typically involves the construction of the pyridazine core followed by the introduction of the hydrazine or hydrazone moiety, or vice versa. Several versatile and efficient synthetic routes have been developed to access these compounds.
General Synthetic Workflow
A common synthetic pathway to pyridazinyl-hydrazones is depicted in the workflow below. The process often starts with the synthesis of a pyridazine precursor, which is then converted to a hydrazine derivative. Subsequent condensation with an appropriate aldehyde or ketone yields the final hydrazone product.
Caption: General synthetic workflow for pyridazinyl-hydrazones.
Experimental Protocol: Synthesis of a Representative Pyridazinyl Hydrazone
This section provides a detailed, step-by-step protocol for the synthesis of a 3,6-disubstituted pyridazine hydrazone derivative, adapted from the literature.[4]
Step 1: Synthesis of 3,6-dichloropyridazine
To a stirred solution of maleic hydrazide (1 mole) in phosphorus oxychloride (3 moles), slowly add phosphorus pentachloride (1.1 moles) while maintaining the temperature below 30°C.
After the addition is complete, heat the reaction mixture at 125°C for 4 hours.
Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
Extract the aqueous layer with dichloromethane (3 x 100 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,6-dichloropyridazine.
Purify the crude product by recrystallization from ethanol to obtain pure 3,6-dichloropyridazine.
Step 2: Synthesis of 3-chloro-6-hydrazinylpyridazine
Dissolve 3,6-dichloropyridazine (1 mole) in ethanol (200 mL) in a round-bottom flask.
Add hydrazine hydrate (1.2 moles) dropwise to the solution at room temperature.
Reflux the reaction mixture for 6 hours.
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
Wash the solid with cold ethanol and dry under vacuum to obtain 3-chloro-6-hydrazinylpyridazine.
Step 3: Synthesis of the Final Pyridazinyl Hydrazone
To a solution of 3-chloro-6-hydrazinylpyridazine (1 mole) in glacial acetic acid (50 mL), add the desired substituted benzaldehyde (1 mole).
Add a few drops of concentrated sulfuric acid as a catalyst.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
After completion, cool the reaction mixture and pour it into ice-cold water.
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure pyridazinyl hydrazone derivative.
Therapeutic Applications of Pyridazine Hydrazine Derivatives
The unique structural features of pyridazine hydrazine derivatives have led to their exploration in a wide range of therapeutic areas.
Anticancer Activity
A significant body of research has focused on the development of pyridazine hydrazine derivatives as potent anticancer agents.[6][7][8] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.
Mechanism of Action: Kinase Inhibition
Many pyridazine-based compounds have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, certain derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor (VEGFR), a key player in tumor angiogenesis.
Caption: Inhibition of VEGFR signaling by pyridazine hydrazine derivatives.
Structure-Activity Relationship (SAR) Insights:
Substitution on the Pyridazine Ring: The nature and position of substituents on the pyridazine core significantly influence anticancer activity. Electron-withdrawing groups at the 6-position have often been associated with enhanced potency.
Aromatic Substituents on the Hydrazone Moiety: The substitution pattern on the aromatic ring of the hydrazone component plays a crucial role. The presence of electron-donating or electron-withdrawing groups at specific positions can modulate the activity and selectivity. For example, compounds with a halogen or methoxy group on the phenyl ring have shown promising results.[8]
The Hydrazone Linker: The -NH-N=CH- linker is critical for the biological activity, likely participating in key hydrogen bonding interactions with the target protein.
Table 1: Anticancer Activity of Representative Pyridazine Hydrazine Derivatives
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyridazine hydrazine derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[11][12]
Mechanism of Action: COX-2 Inhibition
Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize gastrointestinal side effects. Several pyridazine derivatives have demonstrated selective COX-2 inhibition.[13]
Structure-Activity Relationship (SAR) Insights:
The presence of a p-sulfonamido or a p-methoxyphenyl group on the N-phenyl ring of the pyridazinone core is often associated with potent and selective COX-2 inhibitory activity.
Modifications at the 6-position of the pyridazine ring with different aryl groups can fine-tune the anti-inflammatory potency.
Table 2: Anti-inflammatory Activity of Selected Pyridazine Derivatives
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridazine hydrazine derivatives have shown promising activity against a range of bacteria and fungi.[14][15][16] Additionally, some derivatives have demonstrated antiviral properties, particularly against the Hepatitis A virus (HAV).[4][17]
Mechanism of Action:
The exact mechanisms of antimicrobial action are often multifaceted and can involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. For instance, some hydrazone derivatives are thought to exert their antibacterial effects by inhibiting DNA gyrase.[3]
Structure-Activity Relationship (SAR) Insights:
The presence of halogen atoms, particularly chlorine, on the pyridazine or the phenyl ring of the hydrazone moiety often enhances antimicrobial activity.[14]
The nature of the substituent at the para-position of the phenyl ring in the hydrazone part can significantly influence the spectrum of activity.
Cardiovascular and Neuroprotective Effects
Recent studies have also highlighted the potential of pyridazine derivatives in treating cardiovascular diseases and neurodegenerative disorders. Some pyridazinone derivatives have shown vasorelaxant properties, suggesting their potential as antihypertensive agents.[18] Furthermore, certain pyridazine derivatives have been identified as activators of the excitatory amino acid transporter 2 (EAAT2), offering a potential therapeutic strategy for neuroprotection in conditions like neuropathic pain.[19] One derivative, in particular, has been shown to enhance the structural and functional plasticity of the tripartite synapse, suggesting its potential in treating cognitive decline.[20]
Future Perspectives and Conclusion
The field of pyridazine hydrazine derivatives in medicinal chemistry is vibrant and continues to expand. The versatility of the pyridazine scaffold, combined with the diverse reactivity of the hydrazine and hydrazone functionalities, provides a rich platform for the design and synthesis of novel therapeutic agents.
Future research in this area will likely focus on:
Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors for specific biological targets.
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as metabolic disorders and rare diseases.
Development of Novel Synthetic Methodologies: Devising more efficient, sustainable, and scalable synthetic routes to access a wider range of derivatives.
Preclinical and Clinical Evaluation: Advancing the most promising lead compounds through rigorous preclinical and clinical studies to translate their therapeutic potential into tangible clinical benefits.
References
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]
Potentiation of cardiovascular responses to hydralazine by diverse hydrazine derivatives. Journal of Cardiovascular Pharmacology. [Link]
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. [Link]
Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science. [Link]
Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem.com. [Link]
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
Method for synthetizing 3,6-dichloropyridazine. Eureka | Patsnap. [Link]
The effect of pyridazine compounds on the cardiovascular system. Consensus. [Link]
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Journal of Medicinal Chemistry. [Link]
Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Ingenta Connect. [Link]
New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling. International Journal of Molecular Sciences. [Link]
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. [Link]
Preparation method of 3, 6-dichloropyridazine.
Method for synthetizing 3,6-dichloropyridazine.
Anti‐inflammatory activity of pyridazinones: A review. ResearchGate. [Link]
Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. [Link]
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [Link]
Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Current Issues in Molecular Biology. [Link]
Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. European Journal of Medicinal Chemistry. [Link]
Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. [Link]
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. ResearchGate. [Link]
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry. [Link]
Synthetic route to the formation of pyridazinones 11–19. ResearchGate. [Link]
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. [Link]
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry. [Link]
Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Il Farmaco. [Link]
Hydrazine Derivative-Based Carbon Dots for Potent Antibacterial Activity Against Multidrug-Resistant Bacterial. MDPI. [Link]
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. [Link]
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry. [Link]
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]
The effect of pyridazine compounds on the cardiovascular system. Semantic Scholar. [Link]
Impact of a pyridazine derivative on tripartite synapse ultrastructure in hippocampus: a three-dimensional analysis. Frontiers in Cellular Neuroscience. [Link]
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
Cardiovascular Effect of Pyridazine Derivative Pimobedan and Other Related Compounds. ResearchGate. [Link]
Pyridopyridazine derivatives useful in treatment of neurological disorders. ResearchGate. [Link]
Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Molecules. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Safety Data Sheet (SDS) and Handling of 3-Chloro-6-hydrazinylpyridazine HCl
Content Type: Technical Monograph & Handling Protocol
Audience: Researchers, Medicinal Chemists, and HSE Officers[1][2]
Advanced Handling, Stability, and Safety Protocols[1]
Executive Summary
3-Chloro-6-hydrazinylpyridazine Hydrochloride (CAS: 856847-88-6 for salt; 17284-97-8 for free base) is a high-value heterocyclic building block used primarily in the synthesis of pyridazine-based pharmaceuticals (e.g., antihypertensives, kinase inhibitors) and agrochemicals.[1][2][3]
While structurally simple, this compound presents a dual-hazard profile : the hydrazine moiety confers risks of skin sensitization, potential carcinogenicity, and instability (oxidation), while the chloropyridazine core and HCl salt form introduce corrosivity and acute toxicity.[1][2] This guide moves beyond the standard SDS to provide a mechanistic understanding of these hazards and a self-validating protocol for safe utilization.
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8]
Mechanism: Hydrazines are strong nucleophiles that can react with cellular macromolecules (DNA/Proteins).[1][2] They are known skin sensitizers (H317) because they form haptens with skin proteins, leading to allergic contact dermatitis.[2]
Carcinogenicity: While specific data on this derivative is limited, hydrazine derivatives are generally considered suspect carcinogens (Category 1B or 2) due to their ability to alkylate DNA or generate reactive oxygen species (ROS) during metabolic processing.[1][2]
Instability: The hydrazine group is reducing.[1][2] In the presence of air or metal ions (Fe, Cu), it can oxidize to form azo compounds or degrade into nitrogen gas and toxic chlorinated byproducts.[2]
3.2 The HCl & Chloropyridazine Core (The Acute Threat)
Corrosivity: The HCl salt form releases hydrochloric acid upon contact with moisture (mucous membranes, eyes), leading to Serious Eye Damage (H318) and Skin Irritation (H315) .[1][2]
Acute Toxicity: Pyridazines affect the central nervous system.[1][2] Combined with the hydrazine tail, ingestion or inhalation can inhibit Vitamin B6-dependent enzymes (e.g., GABA transaminase), potentially lowering seizure thresholds.[1]
Strategic Handling & Storage Protocol
Core Directive: Treat this compound as a Sensitizing Corrosive . All manipulation must prevent inhalation of dust and dermal contact.[1][2]
4.1 Personal Protective Equipment (PPE) Matrix
Respiratory: N95/P3 particulate respirator is the minimum for weighing.[1][2] A fume hood is mandatory for all open handling.[1][2]
Dermal (Hands):
Standard Nitrile: Insufficient for prolonged contact with hydrazines.[1][2]
Protocol:Double-gloving is required.[1][2] Inner layer: Nitrile (4 mil).[1][2] Outer layer: Long-cuff Nitrile or Laminate (Silver Shield) if handling solutions.[1][2]
Rationale: Hydrazines have high permeation rates.[1][2] The outer glove is sacrificial; change immediately upon splash.[1][2]
Eyes: Chemical splash goggles (unvented) + Face shield if working with >5g quantities.[1][2]
4.2 Self-Validating Handling Workflow
This workflow includes "Checkpoints" that must be passed before proceeding.
Step 1: Preparation of Quenching Solution (The Safety Net) [1][2]
Before opening the vial, prepare a 10% Sodium Hypochlorite (Bleach) solution.[1][2]
Mechanism:[1][2][3][10] Hypochlorite oxidizes the hydrazine group to nitrogen gas and water, destroying the toxicophore.[2]
Validation: Ensure the bleach is fresh (<6 months old).[1][2]
Step 2: Weighing & Transfer
Use a static-free spatula (plastic or coated).[1][2] Metal spatulas can introduce ions that catalyze decomposition.[1][2]
Checkpoint: Is the balance inside the fume hood? If not, use a tared closed vessel for transfer.[2] Do not weigh in the open lab.
Step 3: Reaction Setup
Dissolve the salt in the solvent (e.g., Methanol) slowly.[2] The HCl salt may generate heat upon solvation.[1][2]
If neutralizing to the free base (e.g., with TEA or NaHCO₃), expect exotherms and potential precipitation of salts.[2]
Wipe down the balance area with the 10% Bleach solution, followed by water.[2]
Validation: A starch-iodide paper test on the surface should be negative (no blue color) after cleaning.[1][2]
Visualizing the Safety & Synthesis Logic
Diagram 1: Handling & Decision Tree
This flowchart guides the researcher through the safe handling process, emphasizing the "Stop" points if safety criteria are not met.
Caption: Operational decision tree for safe handling, emphasizing pre-start verification and spill response logic.
Diagram 2: Reactivity & Degradation Pathways
Understanding the chemistry helps predict hazards.[1][2] This diagram shows how the compound reacts usefully (Synthesis) vs. dangerously (Degradation).[1][2]
Caption: Bifurcation of reactivity: Controlled synthesis yields stable hydrazones, while oxidative degradation risks pressure buildup and toxic byproducts.[1][2]
Emergency Response & Degradation Chemistry
6.1 Spill Management
Do NOT use paper towels to wipe up hydrazine spills; this increases surface area for oxidation and can lead to spontaneous ignition (though less likely with the HCl salt, the risk remains).[2]
Contain: Dike the spill with sand or vermiculite.[1][2]
Deactivate: Gently pour 10% Sodium Hypochlorite or Calcium Hypochlorite solution over the absorbent.[1][2] Allow to sit for 30 minutes to ensure complete oxidation of the hydrazine.
Disposal: Collect as hazardous chemical waste (Toxic/Corrosive).[1][2]
6.2 Fire Fighting
Media: Water spray, Carbon dioxide (CO2), Dry chemical.[2][10]
Hazard: Combustion produces toxic fumes of Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Chlorinated compounds .[1][2] Firefighters must wear SCBA.[1][2]
References
Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 3-Chloro-6-hydrazinopyridazine. Retrieved from [2]
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 24882497, 3-Chloro-6-hydrazinopyridazine. Retrieved from [2]
Sigma-Aldrich. (2025).[1][2] Hydrazine Derivatives Handling Guide. Retrieved from [1][2]
Ather, A. Q., et al. (2010).[2][8] 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E. Retrieved from [2]
Application Note: Strategic Nucleophilic Substitution of Chlorine in 3-Chloro-6-hydrazinylpyridazine
This Application Note is structured as a high-level technical guide for drug development professionals, moving beyond basic textbook synthesis to address the specific reactivity challenges of the pyridazine scaffold. Rea...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for drug development professionals, moving beyond basic textbook synthesis to address the specific reactivity challenges of the pyridazine scaffold.
Reactions
Executive Summary
The nucleophilic aromatic substitution (
) of chlorine in 3-chloro-6-hydrazinylpyridazine (Compound 1 ) presents a classic "push-pull" electronic conflict. While the pyridazine ring is inherently electron-deficient (facilitating ), the strong electron-donating effect (+M) of the hydrazinyl group at position 6 significantly deactivates the ring toward further nucleophilic attack at position 3. Furthermore, the terminal nitrogen of the hydrazine moiety is itself a potent nucleophile, leading to potential self-polymerization or side reactions.
This guide outlines two distinct protocols:
Direct Displacement (The "Brute Force" Method): For simple nucleophiles, requiring forcing conditions.
Cyclization-Activation (The "Smart" Method): The industry-standard route for generating high-value fused heterocycles (e.g., triazolopyridazines), where the hydrazine is temporarily or permanently incorporated into a ring to reactivate the chlorine for facile displacement.
Mechanistic Insight & Causality
The Deactivation Challenge
In 3,6-dichloropyridazine, the ring is highly susceptible to
due to the inductive withdrawal of the two nitrogens and two chlorines. However, once the first chlorine is replaced by hydrazine (to form 1 ), the resonance donation from the hydrazine lone pair into the ring increases electron density at C3 and C6.
Result: The remaining chlorine at C3 becomes a "lazy" leaving group.
Implication: Standard conditions (EtOH, Reflux, 2h) used for the first substitution will fail for the second. High-boiling solvents (n-Butanol, DMSO) or microwave irradiation are required.
The Activation Strategy (Triazole Formation)
By reacting the hydrazine with a one-carbon electrophile (e.g., Formic Acid), the group cyclizes to form a [1,2,4]triazolo[4,3-b]pyridazine core.
Effect: The lone pair that was donating into the pyridazine ring is now tied up in the aromatic triazole system. The triazole ring acts as an electron-withdrawing group (EWG), reactivating the chlorine at position 6 (formerly C3) for mild, high-yield displacement.
Experimental Protocols
Protocol A: Direct Nucleophilic Displacement
Use this route if the free hydrazine group must be retained in the final structure (e.g., for Hydralazine analogs).
Triturate residue with cold water to remove amine salts.
Recrystallize from Ethanol/Water.
Critical Troubleshooting:
Oxidation: The hydrazine group is air-sensitive at high temps. Purge reaction with
or Ar.
Side Reaction: If the amine is sterically hindered, the hydrazine tail may attack the chlorine of another molecule (polymerization). Keep concentration dilute (<0.2 M) if this occurs.
Source:Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. (NIH/PMC).
Context: Detailed protocol for converting 3-chloro-6-hydrazinopyridazine to the triazole using formic acid, followed by chloride displacement with amines.
URL:
Direct Substitution Challenges & Pyridazine Chemistry
Source:Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (WUR eDepot).
Context: Discusses the mechanisms of
on pyridazines and the form
URL:
General Reactivity of Halogenated Heterocycles
Source:Nucleophilic Substitution in Synthesis - Amines. (Chemistry LibreTexts).
Context: Fundamental principles of amine nucleophilicity and leaving group displacement in heteroarom
preparation of fused pyridazine ring systems using hydrazine hydrochloride precursors
Application Note: Preparation of Fused Pyridazine Ring Systems Using Hydrazine Hydrochloride Precursors Executive Summary Fused pyridazine scaffolds (e.g., phthalazines, cinnolines, pyrido[2,3-d]pyridazines) are privileg...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation of Fused Pyridazine Ring Systems Using Hydrazine Hydrochloride Precursors
Executive Summary
Fused pyridazine scaffolds (e.g., phthalazines, cinnolines, pyrido[2,3-d]pyridazines) are privileged structures in medicinal chemistry, serving as cores for PARP inhibitors, antihypertensives (e.g., Hydralazine), and antineoplastic agents. While hydrazine hydrate is the traditional reagent for constructing these rings, its high toxicity, volatility, and instability pose significant safety and stoichiometric challenges.
This guide details the application of Hydrazine Monohydrochloride (N₂H₄·HCl) as a superior, solid-state alternative. We provide validated protocols for synthesizing fused pyridazine systems, emphasizing the mechanistic advantages of using the hydrochloride salt—specifically its role as a latent source of hydrazine that allows for precise pH control and in situ acid catalysis.
Strategic Rationale: Why Hydrazine Hydrochloride?
The shift from hydrazine hydrate to hydrazine hydrochloride is not merely a safety modification; it is a chemical optimization strategy.
Feature
Hydrazine Hydrate (Liquid)
Hydrazine Hydrochloride (Solid)
Impact on Protocol
Stoichiometry
Difficult to dispense accurately due to volatility/fuming.
Precise weighing of non-volatile solid.
Reproducible yields; critical for GMP.
Stability
Prone to oxidation and concentration changes over time.
Mechanistic Insight: The Acid-Catalyzed Cyclocondensation
The formation of the pyridazine ring involves a double condensation between hydrazine and a 1,2-dicarbonyl (or 1,4-dicarbonyl equivalent) system. Using the hydrochloride salt provides an inherent source of protons (
), which activates the carbonyl carbons toward nucleophilic attack by the hydrazine nitrogen.
Key Mechanism:
Activation: The HCl component protonates the carbonyl oxygen, increasing electrophilicity.
Nucleophilic Attack: The free hydrazine (in equilibrium) attacks the activated carbonyl.
Cyclization: Intramolecular attack closes the ring, followed by dehydration.
Figure 1: Mechanistic pathway for the acid-catalyzed synthesis of phthalhydrazide using hydrazine hydrochloride.
Validated Experimental Protocols
Protocol A: Synthesis of Phthalhydrazide (2,3-Dihydrophthalazine-1,4-dione)
Target: The core scaffold for luminol and antineoplastic agents.
Materials:
Phthalic Anhydride (10 mmol, 1.48 g)
Hydrazine Monohydrochloride (12 mmol, 0.82 g)
Sodium Acetate (Optional, 12 mmol, 0.98 g - see Note 1)
Solvent: 10% Aqueous Acetic Acid or Ethanol/Water (1:1) (15 mL)
Procedure:
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Phthalic Anhydride in the chosen solvent.
Addition: Add Hydrazine Monohydrochloride in a single portion.
Note 1: If using ethanol, add Sodium Acetate to buffer the HCl and release free hydrazine. In aqueous acetic acid, the acetate is not strictly necessary as the solvent facilitates the equilibrium.
Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 2–3 hours. The suspension will initially clear as reagents dissolve, followed by the precipitation of the white product.
Workup: Cool the mixture to room temperature (20–25°C) and then chill in an ice bath for 30 minutes to maximize precipitation.
Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL) to remove unreacted anhydride and acid traces.
Drying: Dry the solid in a vacuum oven at 80°C for 4 hours.
Protocol B: Synthesis of Benzo[c]cinnoline Derivatives
Target: Tricyclic fused systems via reductive cyclization.
Context: While classic cinnoline synthesis often uses diazonium chemistry (Richter), a robust modern approach involves the condensation of 2,2'-dicarbonyl biaryls with hydrazine.
Materials:
2,2'-Biaryldicarboxaldehyde or 2,2'-Diacetylbiphenyl (5 mmol)
Hydrazine Monohydrochloride (6 mmol)
Ethanol (20 mL)
Catalytic conc. HCl (2 drops) - only if not using the HCl salt, but here the salt provides the catalyst.
Procedure:
Dissolution: Dissolve the dicarbonyl substrate in refluxing ethanol.
Reagent Prep: Dissolve Hydrazine Monohydrochloride in a minimal amount of warm water (2 mL) and add to the refluxing ethanol solution.
Reaction: Reflux for 4–6 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 7:3).
Purification: Upon cooling, the fused pyridazine often crystallizes. If not, evaporate solvent to 50% volume and chill. Recrystallize from EtOH/DMF.
Experimental Workflow & Troubleshooting
To ensure reproducibility, follow this logic flow for reaction monitoring and purification.
Figure 2: Standardized workflow for hydrazine-mediated ring fusion.
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Low Yield
Incomplete cyclization due to pH.
Add NaOAc (1.1 eq) to buffer the HCl if the reaction is too acidic (stalling nucleophilic attack).
Gummy Product
Polymerization or oligomerization.
Switch solvent to Acetic Acid; ensure high dilution.
Colored Impurities
Oxidation of hydrazine.
Perform reaction under Nitrogen/Argon atmosphere; use fresh Hydrazine HCl.
Safety & Handling (E-E-A-T)
Hydrazine Monohydrochloride vs. Hydrazine Hydrate:
Toxicity: While both are toxic and potential carcinogens, the hydrochloride salt has a significantly lower vapor pressure, reducing inhalation risks.
Decontamination: Spills of the solid salt can be swept up (avoiding dust generation) and neutralized with dilute hypochlorite solution. Liquid hydrate spills require immediate evacuation and specialized absorbents.
Storage: Store the HCl salt in a cool, dry place away from bases and oxidizing agents. It is hygroscopic; keep tightly sealed.
Critical Precaution: Do not mix Hydrazine HCl with strong oxidizing agents (e.g., peroxides, permanganates) as this can generate explosive mixtures.
References
Synthesis of Phthalazines
Source: "Phthalazines."[1][2][3] Science of Synthesis, Thieme Chemistry.
Relevance: Defines the condensation of phthalic anhydride with hydrazine as the primary route to phthalazinones.
Link:
Cinnoline Synthesis
Source: "Methods for the synthesis of cinnolines (Review)." Chemistry of Heterocyclic Compounds.
Relevance: Discusses cyclization of dicarbonyls and diazonium intermedi
Link:
Hydrazine Hydrochloride Properties
Source: "Hydrazine hydrochloride."[3][4] Sciencemadness Wiki / Chemical Safety Data.
Relevance: Safety data and physical properties comparison with hydrazine hydrate.[5]
Link:
Pyrido[2,3-d]pyridazines
Source: "Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones..." NIH / PubMed Central.
Relevance: Demonstrates the use of hydrazine in fusing pyridazine rings onto pyridine/pyrimidine scaffolds.
solvent selection for reactions involving 3-chloro-6-hydrazinylpyridazine hydrochloride
Abstract This guide details the solvent selection strategies and reaction protocols for 3-chloro-6-hydrazinylpyridazine hydrochloride (CAS: 17284-97-8 for free base; HCl salt is the common stable form). This intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the solvent selection strategies and reaction protocols for 3-chloro-6-hydrazinylpyridazine hydrochloride (CAS: 17284-97-8 for free base; HCl salt is the common stable form). This intermediate is a critical scaffold in the synthesis of fused heterocycles (e.g., [1,2,4]triazolo[4,3-b]pyridazines) and hydrazones. The hydrochloride salt presents unique solubility challenges that differ significantly from the free base, requiring specific "break-and-react" solvent systems. This document provides validated protocols for solubilization, neutralization, and subsequent cyclization or condensation reactions.
Part 1: Physicochemical Profile & Solubility Matrix
The Challenge of the Hydrochloride Salt
3-chloro-6-hydrazinylpyridazine hydrochloride exists as a polar, ionic solid. While the free base is a nucleophile, the hydrochloride salt is chemically "masked" and significantly less soluble in organic media.
Melting Point: >270°C (dec) for HCl salt; ~138-141°C for free base.
pKa: The pyridazine ring nitrogens and the terminal hydrazine create a complex protonation equilibrium. The terminal hydrazine (
) is the primary nucleophile but is protonated in the salt form ().
Solvent Compatibility Table
The following table categorizes solvents based on their utility for the HCl salt specifically.
Solvent Class
Specific Solvent
Solubility (HCl Salt)
Utility Rating
Application Notes
Protic Polar
Water
High
★★★☆☆
Excellent for isolation/purification. Poor for anhydrous cyclizations due to hydrolysis risk of electrophiles.
Protic Polar
Methanol / Ethanol
Moderate (Hot)
★★★★☆
Standard Choice. Best for hydrazone formation. Requires base (TEA/NaOAc) to liberate nucleophile.
Aprotic Polar
DMSO / DMF
High
★★★★★
Universal Solvent. Dissolves salt + organic electrophiles. High boiling point allows thermal cyclization. Difficult to remove.
Acidic
Acetic Acid
Moderate
★★★★☆
Dual Role. Acts as solvent and catalyst for cyclization to triazolopyridazines.
Non-Polar
DCM / Toluene
Negligible
★☆☆☆☆
Antisolvent. Used to precipitate the product after reaction completion.
Part 2: Strategic Solvent Selection (Decision Logic)
The choice of solvent is dictated by whether you need to isolate the free base or react in situ.
Decision Tree: Workflow Selection
Figure 1: Solvent selection logic based on the desired chemical transformation.
Part 3: Experimental Protocols
Protocol A: In Situ Neutralization & Hydrazone Formation
Context: Used when reacting the hydrazine with aldehydes or ketones. The HCl must be neutralized to allow the terminal nitrogen to attack the carbonyl.
Reference: Arkivoc 2001 (v) 79-86 [1]; NIH PMC 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine [2].
Reagents:
3-Chloro-6-hydrazinylpyridazine HCl (1.0 equiv)
Aldehyde/Ketone (1.1 equiv)
Sodium Acetate (NaOAc) (1.2 equiv) or Triethylamine (TEA)
Solvent: Ethanol (Absolute)
Procedure:
Suspension: Charge 3-chloro-6-hydrazinylpyridazine HCl (1.0 g) into Ethanol (15 mL). The salt will not fully dissolve at RT.
Buffering: Add NaOAc (anhydrous) or TEA. Stir for 10 minutes. The mixture may clarify slightly as the free base is liberated.
Addition: Add the aldehyde/ketone dropwise.
Reaction: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).
Self-Validating Check: The product is usually less polar than the starting hydrazine. Look for the disappearance of the baseline spot.
Workup: Cool to 0°C. The hydrazone product often precipitates. Filter and wash with cold water (to remove NaCl/NaOAc) and cold ethanol.
Protocol B: Synthesis of [1,2,4]Triazolo[4,3-b]pyridazines
Context: This is the most valuable reaction for this scaffold, creating a fused ring system.
Mechanism: The hydrazine attacks a carboxylic acid derivative, followed by dehydration and cyclization.
Solvent Choice:Glacial Acetic Acid is superior here. It acts as the solvent, the reagent (if a methyl group is desired), and the acid catalyst for ring closure.
Reference: ChemicalBook Synthesis Protocols [3]; Org. Synth. (Analogous triazolopyridine methods) [4].[1][3]
Reagents:
3-Chloro-6-hydrazinylpyridazine HCl (1.0 equiv)
Carboxylic Acid (e.g., Formic acid for R=H, Acetic acid for R=Me) OR Orthoester.
Solvent: The carboxylic acid itself (excess).
Procedure:
Setup: In a round-bottom flask, suspend the hydrazine HCl salt in Glacial Acetic Acid (10 volumes).
Cyclization: Reflux (118°C) for 4–12 hours.
Note: If using a non-reactive carboxylic acid (like benzoic acid), use Polyphosphoric Acid (PPA) or POCl3 as a cyclodehydrating agent, but Acetic Acid is preferred for simple alkyl derivatives.
Monitoring: HPLC or TLC. The formation of the triazole ring significantly lowers polarity compared to the hydrazine.
Isolation (Solubility Switch):
Evaporate excess acetic acid under reduced pressure.
The residue is usually the hydrochloride salt of the product.
Neutralization: Suspend residue in water. Slowly add saturated
until pH ~8. The free base triazolopyridazine will precipitate (as it is lipophilic).
Filter and recrystallize from Ethanol/Water.
Protocol C: Isolation of Free Base (Purification)
Context: If the HCl salt is impure or if a strictly anhydrous, non-acidic reaction is required (e.g., Pd-catalyzed coupling).
Reference: Justia Patents (Process for synthesis) [5].
Procedure:
Dissolve the HCl salt in minimal water (approx. 3 mL per gram).
Cool to 0–5°C.
Add 2M NaOH or
dropwise until pH 10.
The free base (3-chloro-6-hydrazinylpyridazine) will precipitate as an off-white/yellow solid.
Filter and dry under vacuum at 40°C.
Caution: The free base is sensitive to oxidation (air) and light. Store in the dark under nitrogen.
Part 4: Reaction Mechanism & Workflow Visualization
The following diagram illustrates the pathway for the synthesis of the triazolopyridazine scaffold, highlighting the critical intermediate states.
Figure 2: Step-wise mechanistic flow from salt to fused heterocycle.
Part 5: Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield (Hydrazone)
Incomplete neutralization of HCl salt.
Ensure >1.1 eq of Base (NaOAc) is used. The pH of the ethanol solution should be neutral/basic before adding the aldehyde.
Product is Oil/Sticky
Trapped solvent (DMSO/DMF) or impurities.
Triturate the oil with cold water or diethyl ether. This usually induces crystallization.[4]
Starting Material Remains
Low solubility in Ethanol.
Switch solvent to DMF or DMSO and heat to 100°C. These solvents dissolve the salt better than alcohols.
Dimerization
Oxidation of hydrazine.
Perform reactions under atmosphere. Use fresh reagents.
References
Synthesis of novel [1,2,4]triazolo[4,3-b]pyridazines. Arkivoc, 2001(v), 79-86.[3] Link
3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. IUCrData, 2012. National Institutes of Health (PMC).Link
3-Chloro-6-hydrazinopyridazine Synthesis & Properties. ChemicalBook. Link
Palladium-Catalyzed Triazolopyridine Synthesis. Organic Syntheses, 2014, 91, 150-159. Link
Process for synthesis of (3-chloro-2-pyridyl)hydrazine (Analogous Method). Justia Patents, 2023. Link
minimizing dechlorination side reactions in 3-chloro-6-hydrazinylpyridazine synthesis
Topic: Minimizing Dechlorination & Side Reactions Audience: Researchers & Process Chemists | Status: Active Core Directive: The Selectivity Mechanism The Central Challenge: The synthesis of 3-chloro-6-hydrazinylpyridazin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Dechlorination & Side Reactions
Audience: Researchers & Process Chemists | Status: Active
Core Directive: The Selectivity Mechanism
The Central Challenge: The synthesis of 3-chloro-6-hydrazinylpyridazine from 3,6-dichloropyridazine is a classic Nucleophilic Aromatic Substitution (
). The primary "dechlorination" side reaction users encounter is not typically reductive hydrodechlorination (loss of Cl to H), but rather over-substitution (displacement of the second Cl by hydrazine) to form 3,6-dihydrazinylpyridazine.
The Solution: Selectivity relies on Electronic Deactivation .
Starting Material: 3,6-dichloropyridazine is highly electron-deficient and reactive toward nucleophiles.
Target Product: Once the first hydrazine moiety is installed, its strong electron-donating effect (+R resonance) significantly deactivates the pyridazine ring toward a second nucleophilic attack.
Control Strategy: You must exploit this kinetic window (
) by strictly controlling stoichiometry and temperature. "Forcing" the reaction closes this window, leading to the di-substituted impurity.
Critical Process Parameters (CPP) Dashboard
Parameter
Recommended Range
Impact of Deviation
Stoichiometry
1.0 – 1.1 equiv (Hydrazine Hydrate)
>1.5 equiv: High risk of di-substitution.<1.0 equiv: Incomplete conversion, difficult separation of SM.
The following diagram illustrates the kinetic competition and the specific pathways for side reactions.
Figure 1: Reaction pathway showing the kinetic selectivity window. The rate constant
(formation of target) is significantly faster than (formation of impurity) due to the electron-donating nature of the hydrazine group.
Troubleshooting Guide (FAQ)
Q1: I am detecting significant amounts of 3,6-dihydrazinylpyridazine (Di-sub). How do I stop this?
Diagnosis: You have likely used a large excess of hydrazine or the reaction temperature is too high, overcoming the electronic deactivation barrier.
Corrective Action:
Stoichiometry Check: Ensure you are using exactly 1.0 to 1.1 equivalents of hydrazine hydrate relative to the dichloropyridazine. Many general hydrazine protocols call for 3-5 equivalents; do not follow those for this specific substrate.
Temperature Control: If refluxing in ethanol (78°C), lower the bath temperature to 50-60°C and monitor by TLC/LCMS. The reaction will be slower but more selective.
Addition Mode: Add the hydrazine hydrate solution dropwise to the dichloropyridazine solution. This prevents high local concentrations of hydrazine that favor double substitution.
Q2: I see "dechlorination" (m/z = 114, 3-chloropyridazine) in my MS. Is the hydrazine reducing the ring?
Diagnosis: True reductive dechlorination (hydrodechlorination) is rare without a catalyst but can occur if trace metals (Fe, Cu, Pd) are present, as hydrazine is a potent reducing agent.
Corrective Action:
Reagent Purity: Ensure your reaction vessel and stir bar are clean and free of metal residues from previous cross-coupling reactions.
Radical Scavenging: If the problem persists, perform the reaction in the dark or under an inert atmosphere (
), as some dechlorination pathways are photo-initiated or radical-mediated.
Q3: My yield is low (50-60%), and I have unreacted starting material.
Diagnosis: The reaction was stopped too early or the temperature was too low to drive the mono-substitution to completion.
Corrective Action:
Solvent Switch: If using ethanol at 50°C is too slow, switch to n-Propanol or Dioxane to allow slightly higher internal temperatures (80-90°C) without pressurized vessels, but maintain the 1:1 stoichiometry strictly.
Sealed Tube: Run the reaction in a sealed tube at 80°C for 5 hours (see Protocol below). This prevents loss of hydrazine/solvent and ensures consistent kinetics.
Validated Experimental Protocol
Based on optimized conditions for kinetic selectivity.
Objective: Synthesis of 3-chloro-6-hydrazinylpyridazine (Target) with <5% di-substituted impurity.
Dissolution: In a pressure tube or round-bottom flask, dissolve 3,6-dichloropyridazine (3.0 g) in Ethanol (20 mL). Ensure complete dissolution.
Controlled Addition: Dilute the Hydrazine Monohydrate (1.0 g) in Ethanol (10 mL). Add this solution dropwise to the pyridazine solution over 15 minutes at room temperature.
Why? Keeps local hydrazine concentration low, favoring mono-substitution.
Reaction:
Option A (Sealed Tube - Recommended): Seal the tube and heat to 80°C for 5 hours .
Option B (Reflux): Heat to reflux (approx. 78°C) for 6-8 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
Workup (Precipitation):
Cool the reaction mixture to 0°C (ice bath). The product, 3-chloro-6-hydrazinylpyridazine, is significantly less soluble in cold ethanol than the starting material.
Filter the resulting precipitate.
Purification (if needed):
Wash the solid cake with cold ethanol (2 x 5 mL) to remove unreacted starting material.
Note: The di-substituted impurity is very insoluble; if present, it will co-precipitate. If strict 1:1 stoichiometry was used, this should be negligible.
Expected Yield: 85-95%
Characterization: LCMS (
145.1), NMR (distinctive doublet signals for pyridazine protons).
Optimization Logic Diagram
Figure 2: Decision tree for in-process monitoring to ensure high purity and yield.
References
Vertex Pharmaceuticals Inc. (2011). Heterocyclic compounds useful as inhibitors of c-Met tyrosine kinase. WO2011/18454.[1][2] (Describes the sealed tube protocol at 80°C with 1:1 stoichiometry).
Abdelrahman, N. A., et al. (2021).[3] Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. RSC Advances, 11, 23043-23056. (Provides context on the reactivity of 3,6-dichloropyridazine and subsequent functionalization).
The most common issue researchers encounter with 3-chloro-6-hydrazinylpyridazine is its failure to dissolve in neutral aqueous buffers (PBS, water pH 7).
The Root Cause: This compound is commercially supplied as a free base , not a salt.
Chemical Logic: The hydrazine group (-NH-NH₂) has a predicted pKa of approximately 5.3 [1, 2].
The Consequence: At neutral pH (7.0–7.4), the molecule is predominantly uncharged (neutral). The lipophilic chloro-pyridazine core prevents dissolution in water.
The Solution: To dissolve it in water, you must protonate the terminal nitrogen by lowering the pH below 4.0, or use an organic co-solvent like DMSO.
Diagnostic & Troubleshooting Center
Issue 1: "I added the solid to water/PBS, and it just floats or sinks."
Diagnosis: You are trying to dissolve a neutral lipophile in a polar solvent. Sonication will not solve this.
Corrective Protocol (Aqueous):
Suspend the desired amount of powder in water (e.g., for a 10 mM solution).
Do not heat initially (hydrazine instability).
Add 1.0 M HCl dropwise while stirring.
Observation: The solution should clarify as the pH drops below 5.0.
Target: Aim for pH 3.0–4.0 . At this pH, the hydrazine group becomes protonated (
), vastly increasing aqueous solubility.
Note: If your experiment requires pH 7.4, you must dissolve it in DMSO first (see Issue 3), or accept that neutralizing the acid solution may cause precipitation.
Issue 2: "The solution turned yellow/brown after sitting on the bench."
Diagnosis: Oxidative degradation. Hydrazines are reducing agents and are susceptible to air oxidation, forming azo/azine impurities or dimers.
Corrective Protocol (Stability):
Immediate Action: Discard the discolored solution.
Prevention:
Prepare solutions fresh immediately before use.
Use degassed buffers (sparged with Nitrogen/Argon) if the experiment lasts >1 hour.
Store solid stock at -20°C under inert gas if possible.
Issue 3: "I need a high-concentration stock (100 mM) for cell culture."
Diagnosis: Aqueous solubility (even acidified) may be insufficient for high-concentration stocks without excessive acidity.
Corrective Protocol (Organic Stock):
Solvent: Use DMSO (Dimethyl Sulfoxide) .
Solubility Limit: The free base is highly soluble in DMSO (typically >50 mM).
Usage: Dilute the DMSO stock into the culture medium. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.
Warning:Avoid Acetone. Hydrazines react rapidly with ketones (acetone, cyclohexanone) to form hydrazones (Schiff bases), effectively destroying your compound [3].
Decision Logic & Workflows
Workflow A: Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your application.
Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental tolerance for pH and organic solvents.
Workflow B: Chemical Stability & Incompatibility
Visualizing the "Danger Zones" for this compound.
Figure 2: Chemical incompatibility map. Note the specific reactivity with ketones (acetone), which is a common laboratory solvent often used mistakenly for cleaning or solubilization.
Quantitative Data & Specifications
Solvent Compatibility Table
Solvent
Solubility Rating
Comments
Water (pH 7)
Poor (< 1 mg/mL)
Compound is neutral and lipophilic.
Water (pH < 4)
Good (> 10 mg/mL)
Protonation of hydrazine forms soluble cation. Use HCl.
DMSO
Excellent (> 50 mM)
Recommended for biological stocks.
Ethanol
Moderate
Often used for synthesis/recrystallization [4].
Acetone
INCOMPATIBLE
DO NOT USE. Reacts to form hydrazones.
DMF
Good
Alternative to DMSO if needed.
Physicochemical Properties
Property
Value
Implication
pKa (Predicted)
~5.34 [1]
Ionized at pH < 4; Neutral at pH > 6.
Melting Point
137–141 °C [2]
Solid state is stable; degradation occurs in solution.
Appearance
Off-white / Pale Brown
Darkening indicates oxidation.
Detailed Protocols
Protocol A: Preparation of 50 mM Stock in DMSO
Best for: Cell culture, Enzyme inhibition assays.
Weigh 7.23 mg of 3-Chloro-6-hydrazinylpyridazine.
Add 1.0 mL of high-purity (anhydrous) DMSO.
Vortex until completely dissolved (usually < 1 minute).
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Store at -20°C .
Protocol B: Preparation of Aqueous Solution (Acidified)
Best for: Chemical synthesis or analytical standards.
Weigh 14.5 mg (for ~100 mM final conc in 1 mL).
Add 800 µL of distilled water. (The powder will not dissolve).
Add 1 M HCl in 20 µL increments, vortexing between additions.
Once the solution clears, adjust volume to 1.0 mL with water.
Verify pH is between 3.0 and 4.0.
References
ChemicalBook. (2025).[1][2] 3-Chloro-6-hydrazinopyridazine Properties & pKa Data. Link
Sigma-Aldrich. (n.d.). 3-Chloro-6-hydrazinopyridazine Product Specification. Link
Ather, A. Q., et al. (2010).[3] 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E. (Demonstrates reactivity with ketones). Link
Organic Syntheses. (2013). General handling of hydrazines and heterocycles. (Contextual reference for hydrazine stability). Link
optimizing reaction temperature for hydrazone formation with 3-chloro-6-hydrazinylpyridazine
This guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific insight into the reactivity profile of 3-chloro-6-hydrazinylpyridazine ....
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific insight into the reactivity profile of 3-chloro-6-hydrazinylpyridazine .
Ticket Subject: Optimizing Reaction Temperature for 3-Chloro-6-hydrazinylpyridazine
Agent: Senior Application Scientist
Status: Open
Executive Summary
Optimizing the reaction temperature for 3-chloro-6-hydrazinylpyridazine (1) is a trade-off between reaction kinetics (hydrazone formation) and chemoselectivity (preventing nucleophilic aromatic substitution of the chlorine atom).
Unlike simple phenylhydrazines, the pyridazine ring is electron-deficient. This reduces the nucleophilicity of the hydrazine tail (slowing the reaction) but simultaneously activates the C3-Chlorine toward displacement (increasing side reactions). The optimal temperature window is typically 40–60°C with acid catalysis. Exceeding 80°C in nucleophilic solvents (EtOH/MeOH) significantly increases the risk of byproduct formation.
Module 1: The Thermodynamic vs. Kinetic Balance
To troubleshoot your yield, you must understand the competing pathways. The diagram below illustrates why "just heating it up" often leads to impurities rather than product.
Figure 1: Competing reaction pathways. Path A/B represents the desired hydrazone formation. Path C represents the unwanted displacement of chlorine by solvent (e.g., ethanol), which becomes dominant at high temperatures.
Use this logic flow to diagnose your current experimental issues.
Figure 2: Step-by-step troubleshooting matrix for optimizing reaction conditions based on visual and chromatographic feedback.
Module 3: Frequently Asked Questions (FAQs)
Q1: Why can't I just reflux in ethanol (78°C) to speed up the reaction?
A: While reflux is standard for phenylhydrazine, 3-chloro-6-hydrazinylpyridazine is different. The pyridazine ring is electron-deficient, activating the chlorine atom at the 3-position.
Risk: At reflux in nucleophilic solvents (ethanol/methanol), the solvent can attack the ring, displacing the chlorine (SnAr reaction). You will obtain the ethoxy-hydrazone instead of the chloro-hydrazone.
Recommendation: Keep T < 60°C. If you must reflux, use a non-nucleophilic solvent like Acetonitrile or Toluene.
Q2: My reaction is stuck at 50% conversion. Should I add more heat?
A: Not necessarily. Hydrazone formation is an equilibrium process (
).
Diagnosis: If you see both starting material and product but the ratio isn't changing, you have reached equilibrium, not a kinetic dead-end.
Solution: Do not increase heat (which might degrade the product). Instead, remove water . Add activated 3Å or 4Å Molecular Sieves to the reaction flask or use a Dean-Stark trap if using toluene.
Q3: What is the optimal pH?
A: The "Goldilocks" zone is pH 4–5 .
Too Acidic (pH < 3): The hydrazine nitrogen (
) becomes protonated () and loses its nucleophilicity. Reaction stops.
Too Basic (pH > 7): The dehydration step (loss of water from the hemiaminal) is acid-catalyzed. Without acid, the intermediate forms but doesn't convert to the hydrazone.
Protocol: Add 2–5 drops of Glacial Acetic Acid or concentrated HCl (catalytic) per mmol of substrate.
Module 4: Optimized Experimental Protocol
Objective: Synthesis of hydrazone from 3-chloro-6-hydrazinylpyridazine with a generic ketone/aldehyde.
Purification: If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water. Avoid column chromatography on silica gel if possible, as hydrazones can hydrolyze on acidic silica.
Active chloro-heterocycles in organic synthesis.[3] The chlorine atom ortho to a ring nitrogen (as in pyridazine) is highly activated toward Nucleophilic Aromatic Substitution (SnAr), significantly more than chlorobenzene.[3]
Source:
Hydrazone Formation Kinetics & pH
Optimizing the reversibility of hydrazone formation. Discusses the requirement for mildly acidic conditions (pH 4-7)
Source:
Specific Substrate Example
Synthesis of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Describes the reaction of this specific hydrazine with acetone. Note the use of reflux for a short duration (15 min) to minimize side reactions.
preventing oxidation of hydrazine group in 3-chloro-6-hydrazinylpyridazine hydrochloride
Introduction: 3-chloro-6-hydrazinylpyridazine hydrochloride is a pivotal intermediate in the synthesis of a wide array of biologically active molecules and heterocyclic scaffolds.[1][2][3] Its utility is derived from the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 3-chloro-6-hydrazinylpyridazine hydrochloride is a pivotal intermediate in the synthesis of a wide array of biologically active molecules and heterocyclic scaffolds.[1][2][3] Its utility is derived from the reactive hydrazine moiety, which serves as a versatile handle for constructing complex molecular architectures. However, this same reactivity makes the hydrazine group highly susceptible to oxidation, a common pitfall that can lead to reaction failure, low yields, and the generation of complex impurity profiles.[4][5]
This guide provides field-proven insights and troubleshooting protocols designed to help researchers anticipate and prevent the oxidative degradation of this valuable reagent. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust and reproducible experimental design.
Part 1: Troubleshooting Guide: Diagnosing Oxidation Issues
This section addresses specific problems you might encounter during storage or in the course of an experiment, providing probable causes and actionable solutions.
Question: My bottle of 3-chloro-6-hydrazinylpyridazine hydrochloride, which was originally an off-white solid, has developed a yellow or brownish tint. What does this indicate and is it still usable?
Answer: A color change from off-white to yellow or brown is a strong visual indicator of degradation, most commonly due to oxidation of the hydrazine group. Hydrazines are potent reducing agents and are sensitive to atmospheric oxygen, light, and trace metal contaminants.[4][5] This process can be accelerated by improper storage conditions.
Is it usable? The usability depends on the extent of degradation and the sensitivity of your subsequent reaction. The presence of oxidized impurities can lower your effective concentration of the starting material and introduce unwanted byproducts.
Recommended Action:
Analytical Confirmation: Before use, assess the purity of the material. A simple Thin Layer Chromatography (TLC) analysis against a known pure standard (if available) can reveal the presence of impurities. For a more quantitative assessment, we recommend Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound versus potential degradation products.[6]
Risk Assessment: If your synthesis is sensitive or intended for pharmaceutical applications, it is highly advisable to use a fresh, pure lot of the reagent. For less sensitive, exploratory reactions, you may be able to proceed, but be prepared for potentially lower yields and the need for more rigorous purification.
Question: My reaction yield is significantly lower than expected, and I'm observing multiple unidentified spots on my TLC plate. Could oxidation of my hydrazine starting material be the cause?
Answer: Absolutely. This is a classic symptom of starting material degradation. The hydrazine group is often the key nucleophile in subsequent reactions, such as condensations or cyclizations.[1][7] If it oxidizes, it can no longer participate in the desired reaction pathway.
The Causality:
Loss of Reactivity: Oxidation can convert the hydrazine (-NHNH₂) into various species, including diimide (HN=NH) intermediates, which can then decompose to nitrogen gas and result in a de-hydrazinated pyridazine. These species will not undergo the intended reaction.
Side Reactions: Oxidized intermediates can be reactive in their own right, leading to a complex mixture of unintended side products, which explains the multiple spots on your TLC plate.
Recommended Action:
Verify Starting Material: First, confirm the purity of your 3-chloro-6-hydrazinylpyridazine hydrochloride using the analytical methods described above (TLC, LC-MS).
Scrutinize Reaction Conditions: If the starting material is pure, the oxidation is likely occurring in situ. Review your experimental setup against the best practices outlined in the FAQ section below. Key areas to check are the quality of your solvents (especially for peroxides), the effectiveness of your inert atmosphere, and potential sources of metal catalysis.
Part 2: Frequently Asked Questions (FAQs): Prevention & Best Practices
This section provides proactive strategies for storing, handling, and using 3-chloro-6-hydrazinylpyridazine hydrochloride to maintain its integrity.
Question: What are the definitive best practices for storing this compound to ensure long-term stability?
Answer: The stability of this reagent is directly tied to its storage environment. As a hydrochloride salt, it is significantly more stable than its free base form because protonation of the hydrazine moiety reduces its electron density, making it less prone to oxidation. However, stringent storage is still critical.
Condition
Recommendation
Scientific Rationale
Atmosphere
Store under a dry, inert atmosphere (Nitrogen or Argon).[8]
Prevents contact with atmospheric oxygen, the primary oxidant. Hydrazines are highly reactive with O₂.[5]
Temperature
Store in a cool, dark location (2-8 °C is ideal).[9][10]
Reduces the rate of thermal decomposition and oxidative processes.
Light
Use an amber glass bottle or store in a dark cabinet.
Prevents photo-oxidation, as light can provide the activation energy for radical oxidation pathways.
Container
Keep in the original, tightly sealed container.[11]
Prevents ingress of atmospheric moisture and oxygen. Hydrazine is hygroscopic.[8]
Purity
Do not return unused material to the original bottle.
Prevents contamination of the bulk supply with trace impurities (e.g., metal from spatulas, moisture).
Question: How should I handle the solid when weighing it for a reaction?
Answer: Your handling procedure is a critical control point where atmospheric exposure can occur. The goal is to minimize the duration of this exposure.
Recommended Handling Workflow:
Caption: Recommended workflow for handling solid hydrazine reagent.
Key Causality-Driven Choices:
Temperature Equilibration: Allowing the bottle to warm to room temperature before opening prevents condensation of atmospheric moisture inside the cold bottle, which could degrade the compound.
Non-Metallic Spatula: Use a ceramic, glass, or PTFE spatula. Metal spatulas can have trace amounts of transition metals (like iron or copper) on their surface, which are known to catalyze hydrazine oxidation.[5]
Question: Is an inert atmosphere truly necessary for my reaction solvent and setup?
Answer: Yes, it is non-negotiable for achieving reproducible and high-yielding results. Hydrazine's reactivity with dissolved oxygen in solvents is a primary cause of in situ degradation.[5]
Experimental Protocol: Setting up a Reaction to Minimize Oxidation
Solvent Deoxygenation:
Choose a suitable, dry solvent. If using solvents prone to peroxide formation (e.g., THF, Dioxane), ensure they are freshly distilled or tested and free of peroxides.
De-gas the solvent thoroughly before use. The most common methods are:
Sparging: Bubble a fine stream of inert gas (N₂ or Ar) through the solvent for 30-60 minutes.
Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the solvent (liquid N₂), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.
Glassware Preparation:
Ensure all glassware is scrupulously clean and oven- or flame-dried to remove adsorbed water.
Assemble the reaction apparatus (e.g., three-neck flask with condenser and N₂ inlet) and purge the entire system with a steady flow of inert gas for at least 10-15 minutes.
Reagent Addition:
Add the deoxygenated solvent to the reaction flask via cannula or a purged syringe.
Add the pre-weighed 3-chloro-6-hydrazinylpyridazine hydrochloride to the flask under a positive flow of inert gas to prevent air from entering.
If other reagents are solids, add them similarly. If they are liquids, add them via a purged syringe.
Reaction Execution:
Maintain a slight positive pressure of inert gas throughout the entire reaction duration (a balloon or oil bubbler is sufficient). This ensures that if any small leaks are present, the flow of gas is outward, not inward.
Question: Can I add a chemical antioxidant to my reaction as a stabilizer?
Answer: This is an advanced technique that should be approached with caution. While some hydrazide derivatives are themselves studied as antioxidants, adding an external scavenger is not a standard protocol for this specific reagent.[12][13]
Potential Benefits: A sacrificial antioxidant like Butylated Hydroxytoluene (BHT) could theoretically protect the hydrazine group from radical-mediated oxidation.
Significant Risks: The antioxidant could interfere with your desired reaction, react with other reagents, or complicate purification. Its efficacy and compatibility must be validated on a small scale before being implemented in a critical synthesis. In most cases, rigorous adherence to inert atmosphere techniques is a more reliable and cleaner solution.
Visualizing the Problem: The Oxidation Pathway
The oxidation of the hydrazine group is not a single reaction but a cascade that leads to inactive products. Understanding this helps reinforce the need for preventative measures.
Caption: Simplified pathway of hydrazine group oxidation.
References
Three Methods of Detection of Hydrazines. NASA Tech Briefs. [Link]
Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Central European Journal of Chemistry. [Link]
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Egyptian Journal of Chemistry. [Link]
Three Methods of Detection of Hydrazines. NASA Tech Briefs (Redirect).
Antioxidant capacities of synthesized hydrazine derivatives. ResearchGate. [Link]
Three Methods of Detection of Hydrazines. NASA Technical Reports Server (NTRS). [Link]
Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air. ResearchGate. [Link]
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules (MDPI). [Link]
HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules (MDPI). [Link]
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development (ACS Publications). [Link]
Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. [Link]
Standard Operating Procedure: Hydrazine. University of California, Santa Barbara. [Link]
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. [Link]
stability of 3-chloro-6-hydrazinylpyridazine hydrochloride under basic conditions
Technical Support Center: Stability of 3-Chloro-6-hydrazinylpyridazine Hydrochloride Part 1: Executive Technical Summary 3-Chloro-6-hydrazinylpyridazine hydrochloride (CAS: 17284-97-8) is a bifunctional intermediate crit...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability of 3-Chloro-6-hydrazinylpyridazine Hydrochloride
Part 1: Executive Technical Summary
3-Chloro-6-hydrazinylpyridazine hydrochloride (CAS: 17284-97-8) is a bifunctional intermediate critical for synthesizing fused heterocycles like triazolopyridazines. Its stability in basic media is governed by a delicate balance between nucleophilicity (of the hydrazine moiety) and electrophilicity (of the C-Cl bond).
Under basic conditions, the protective hydrochloride counter-ion is removed, exposing the free hydrazine group. While the molecule is moderately stable in weak bases at low temperatures, strong bases (pH > 10) and elevated temperatures trigger three primary degradation pathways:
Oxidative Decomposition: Rapid air-oxidation of the hydrazine group to azo-species and diazenes.
Nucleophilic Hydrolysis: Displacement of the chloride by hydroxide ions, yielding 6-hydrazinyl-3(2H)-pyridazinone.
Self-Condensation: Intermolecular nucleophilic attack of the hydrazine amine onto the chlorinated carbon of a neighboring molecule.
Part 2: Diagnostic & Troubleshooting (FAQs)
Q1: My white hydrochloride salt turned yellow/brown immediately upon adding NaOH. Is it degraded?
Diagnosis: Likely Oxidative Instability .
Technical Explanation: The hydrochloride salt protonates the hydrazine group, reducing its electron density and susceptibility to oxidation. Upon neutralization with NaOH, the free hydrazine base is generated. In the presence of dissolved oxygen, free arylhydrazines undergo rapid single-electron transfer (SET) oxidation, forming radical cations that polymerize into colored azo-dimers or "tars" [1].
Troubleshooting Step:
Immediate Action: Check LC-MS for the parent mass (M+H = 145.1).[1] If purity is >95%, the color is likely a trace surface impurity.
Prevention: Perform all basification steps under a strict nitrogen or argon atmosphere. Use degassed solvents.
Q2: I am seeing a new peak at M+H = 127 in my LC-MS after refluxing in base. What is it?
Diagnosis:Hydrolysis Product (6-hydrazinyl-3(2H)-pyridazinone) .
Technical Explanation: The C3-Chlorine atom is activated for Nucleophilic Aromatic Substitution (SNAr). While hydrazine is the intended nucleophile in synthesis, hydroxide ions (
) at high pH and temperature compete effectively, displacing the chlorine [2].
Mechanism: 3-Cl-6-hydrazinylpyridazine + 6-hydrazinyl-3-hydroxypyridazine 6-hydrazinyl-3(2H)-pyridazinone (Tautomer).
Correction: Lower the reaction temperature or use a non-nucleophilic base (e.g., , DIPEA) instead of inorganic hydroxides if possible.
Q3: The solubility drops precipitously when I adjust pH from 4 to 7. Why?
Diagnosis:Isoelectric Point / Free Base Precipitation .
Technical Explanation: The hydrochloride salt is highly water-soluble. As you approach neutral pH, you generate the free base (pKa ~ 5.34 for the conjugate acid) [3]. The free base is significantly less polar and often precipitates out of aqueous solution.
Troubleshooting Step:
Protocol: If your intent is to extract the free base, this is the ideal point to extract into an organic solvent (e.g., EtOAc or DCM). Do not leave it as a suspension in water, as this promotes hydrolysis.
Part 3: Technical Deep Dive & Mechanisms
Degradation Pathways in Basic Media
The following diagram illustrates the competing pathways when the compound is exposed to base.
Figure 1: Primary degradation pathways of 3-chloro-6-hydrazinylpyridazine in basic conditions.
Quantitative Stability Data
Estimated stability based on functional group reactivity [2, 4].
Condition
pH Range
Temperature
Stability Half-Life ()
Major Product
Aqueous Solution
7.0 - 9.0
25°C
> 24 Hours
Stable (Slow Oxidation)
Strong Base
> 12.0
25°C
~ 6-12 Hours
Hydrolysis (Cl OH)
Strong Base + Heat
> 12.0
80°C
< 1 Hour
Hydrolysis & Polymerization
Organic Base (Et3N)
N/A
Reflux
Variable
Cyclization (if electrophile present)
Part 4: Best Practice Protocols
Protocol A: Safe Conversion of HCl Salt to Free Base
Use this protocol to generate the reactive free base for subsequent coupling without degradation.
Preparation: Dissolve 1.0 eq of 3-chloro-6-hydrazinylpyridazine HCl in minimal degassed water (sparged with
for 15 mins).
Cooling: Cool the solution to 0–5°C in an ice bath. Low temperature inhibits hydrolysis.
Basification: Slowly add saturated
or 1M NaOH dropwise while stirring. Monitor pH until it reaches ~8–9.
Critical: Do not overshoot to pH > 11 to prevent hydrolysis.
Extraction: Immediately extract the precipitating solid into ethyl acetate or dichloromethane (3x volumes).
Drying: Dry organic layer over anhydrous
and concentrate in vacuo at < 40°C.
Storage: Use immediately or store under Argon at -20°C.
Protocol B: Storage Recommendations
Temperature: Store at -20°C.
Atmosphere: Argon or Nitrogen blanket is mandatory.
Container: Amber glass vials (protect from light-induced radical formation).
Form: Keep as the Hydrochloride salt whenever possible; convert to free base only immediately before use.
Part 5: References
Matrix Fine Chemicals. (2025). 3-Chloro-6-hydrazinylpyridazine Technical Data. Retrieved from [Link][1][2]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Chloro-6-Hydrazinylpyridazine Derivatives
Executive Summary & Core Directive 3-chloro-6-hydrazinylpyridazine is a critical scaffold in the synthesis of fused heterocyclic drugs, particularly triazolopyridazines used in oncology and cardiovascular research. Its m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
3-chloro-6-hydrazinylpyridazine is a critical scaffold in the synthesis of fused heterocyclic drugs, particularly triazolopyridazines used in oncology and cardiovascular research. Its mass spectrometric analysis is complicated by the lability of the hydrazine moiety and the isotopic signature of chlorine.
This guide moves beyond basic spectral listing to provide a mechanistic comparison of this compound against its structural analogs and derivatives. It establishes a self-validating analytical protocol to distinguish the free hydrazine from its oxidation products and regioisomers.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, the following protocol minimizes thermal degradation of the hydrazine group during ionization.
Sample Preparation & Ionization Parameters
Solvent System: Acetonitrile/Water (50:50) with 0.1% Formic Acid. Avoid alcohols (MeOH/EtOH) if analyzing for >1 hour to prevent hemiaminal formation.
Concentration: 10 µM (Low concentration prevents dimerization observed in crystallography).
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]
Note: APCI (Atmospheric Pressure Chemical Ionization) is not recommended due to thermal decomposition of the hydrazine tail (
).
Validation Checkpoints
Isotope Check: The parent ion (
) must exhibit a 3:1 intensity ratio at 145.1 and 147.1. Deviation implies dechlorination or contamination.
Dimer Check: Signals at
289 indicate non-covalent dimerization (common in high-concentration samples). Dilute 10x to confirm.
Comparative Analysis: Fragmentation Performance
Comparison 1: Substituent Effects (The Chlorine Signature)
The presence of the chlorine atom at position 3 provides a unique "isotopic tag" that tracks through the fragmentation chain until the halogen is lost.
Feature
3-Chloro-6-hydrazinylpyridazine
3-Hydrazinylpyridazine (Non-chlorinated)
Diagnostic Value
Parent Ion ()
145 / 147 (3:1 ratio)
111 (Single peak)
High: Chlorine pattern confirms the core scaffold integrity.
Primary Fragment
128 / 130 (Loss of )
94 (Loss of )
Medium: Both lose ammonia readily.
Secondary Fragment
93 (Loss of )
66 (Ring opening/ loss)
High: Loss of 35/37 Da is specific to the chloro-derivative.
Ring Stability
High (due to electron-withdrawing Cl)
Moderate
Chloro-analog requires higher collision energy (CE) for ring opening.
Comparison 2: Functional Group Lability (Hydrazine vs. Hydrazone)
Researchers often derivatize the hydrazine with acetone to form a hydrazone for better stability. The MS/MS behavior differs significantly.[2]
Free Hydrazine (
):
Mechanism: Protonation on terminal Nitrogen
1,2-elimination of .
Dominant Neutral Loss: 17 Da (
).
Acetone Hydrazone (
):
Mechanism: McLafferty-type rearrangement or hydrolysis in source.
Dominant Neutral Loss: 56 Da (
) or 72 Da (entire hydrazone moiety).
Mechanistic Fragmentation Pathways[1]
The fragmentation of 3-chloro-6-hydrazinylpyridazine under ESI-MS/MS conditions follows a distinct "stripping" mechanism where the exocyclic hydrazine is degraded before the heterocyclic ring opens.
Pathway Logic
Precursor Selection:
145 ( isotope).
Step 1: Ammonia Loss. The most labile bond is the N-N bond in the hydrazine tail. Protonation facilitates the loss of
(17 Da), generating a radical cation or protonated amine species at 128.
Step 2: Dechlorination. The resulting ion loses the chlorine radical (
, 35 Da), yielding a stable pyridazine ring cation at 93.
Step 3: Ring Destruction. High energy collision leads to the loss of
(28 Da) from the pyridazine ring, collapsing to a fragment at 65.
Figure 1: ESI-MS/MS Fragmentation Tree of 3-chloro-6-hydrazinylpyridazine. The transition from m/z 145 to 128 is the primary confirmation of the hydrazine group.
Detailed Mass Spectral Data Table
The following table summarizes the expected ion clusters for the
isotopologue.
m/z (Experimental)
Ion Identity
Formula
Relative Abundance
Mechanistic Origin
145.1
100% (Base)
Protonated parent molecule.
147.1
~33%
Isotope peak.
128.1
60-80%
-cleavage of hydrazine N-N bond.
110.1
<10%
Radical loss of Chlorine (Rare in ESI, common in EI).
93.1
40-50%
Sequential loss of ammonia and chlorine.
65.1
20%
Retro-Diels-Alder loss of from pyridazine ring.
References
PubChem Compound Summary. (2026). 3-Chloro-6-hydrazinopyridazine (CID 100787).[3] National Center for Biotechnology Information.
[Link]
Ather, A. Q., et al. (2010). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine.[4] Acta Crystallographica Section E. (Demonstrates hydrazone formation and structural stability).
[Link]
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. (Provides comparative fragmentation logic for N-heterocycles).
[Link]
Harrison, A. G. (2015). Fragmentation reactions using electrospray ionization mass spectrometry.[1] Royal Society of Chemistry. (Mechanistic grounding for ammonia loss in hydrazines).
[Link]
Structural Characterization of 3-Chloro-6-Hydrazinylpyridazine Condensation Products
This guide provides a technical, comparative analysis of the structural characterization of condensation products derived from 3-chloro-6-hydrazinylpyridazine . It is designed for medicinal chemists and structural biolog...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical, comparative analysis of the structural characterization of condensation products derived from 3-chloro-6-hydrazinylpyridazine . It is designed for medicinal chemists and structural biologists requiring definitive protocols for distinguishing these products from their tautomeric and isomeric alternatives.
A Comparative Technical Guide for Structural Elucidation
Executive Summary: The Scaffold Challenge
3-chloro-6-hydrazinylpyridazine is a "privileged scaffold" in drug discovery, widely used to synthesize antimicrobial, antitubercular, and antihypertensive agents.[1] However, its condensation products (hydrazones) present unique characterization challenges that standard protocols often miss.
The Core Problem: When this hydrazine condenses with aldehydes or ketones, the resulting product is not static. It exists in a flux of geometric isomers (
) and prototropic tautomers (hydrazone vs. azo) . Furthermore, the 3-chloro substituent alters the electronic landscape, making the system prone to oxidative cyclization into triazolopyridazines—a common "imposter" product in synthesis.
This guide compares the "performance" of analytical techniques (NMR vs. XRD vs. MS) in resolving these structural ambiguities and provides a validated workflow for definitive characterization.
Synthesis & Reaction Pathway
Before characterization, understanding the reaction landscape is critical. The condensation is reversible and acid-catalyzed.[1]
The Reaction Mechanism (DOT Visualization)
Figure 1: Reaction pathway showing the competition between geometric isomers and the risk of cyclization to triazolopyridazine.
Comparative Characterization Matrix
This section evaluates the "performance" of standard analytical techniques in resolving the specific structural questions posed by this scaffold.
Technique Performance Comparison
Feature
1H NMR (Solution)
SC-XRD (Solid State)
15N NMR (HMBC)
Performance Verdict
Tautomer ID
Low. NH proton is broad/labile.[1] Rapid exchange obscures "Azo" vs "Hydrazone" distinction.
High. Definitive measurement of N-N vs N=N bond lengths.
High. Chemical shift difference between sp3 (-NH-) and sp2 (-N=) nitrogen is distinct (>100 ppm).[1]
XRD is Gold Standard. Use 15N NMR if crystals fail.
Isomerism
Medium. Requires NOESY experiments. Steric hindrance often locks one isomer, simplifying spectra.
High. Unambiguous spatial arrangement.
Medium. Coupling constants () can suggest geometry but are complex.
NMR is Sufficient for routine screening; XRD for confirmation.
Cyclization Check
Medium. Disappearance of NH signal suggests cyclization, but can be confused with D2O exchange.
High. Fused ring structure is obvious.
High. Loss of NH nitrogen signal; appearance of bridgehead nitrogen.
MS + NMR is the fastest check.
Deep Dive: Tautomerism & Isomerism
The 3-chloro group exerts an electron-withdrawing effect, increasing the acidity of the hydrazinic -NH-.[1] This shifts the equilibrium compared to non-chlorinated analogs.
A. Tautomeric Equilibrium (Hydrazone vs. Azo)
Unlike simple phenylhydrazones, pyridazine derivatives strongly favor the hydrazone form in both solution and solid state due to the electron-deficient nature of the pyridazine ring.
Experimental Validation (XRD Data):
In crystal structures of 3-chloro-6-hydrazinylpyridazine derivatives (e.g., with acetone or cyclopentanone), the N-N bond length is typically 1.37–1.39 Å .
Interpretation: This is intermediate between a single bond (1.45 Å) and a double bond (1.25 Å), indicating significant delocalization, but it is closer to the single bond characteristic of the hydrazone tautomer [1, 2].
B. Geometric Isomerism (
vs.
)
The
bond creates stereoisomers.
Aldehyde derivatives: Almost exclusively
-isomer (trans) to minimize steric clash between the pyridazine ring and the alkyl/aryl group.
Ketone derivatives: Can form mixtures, but the bulky pyridazine ring usually forces the larger group trans to the hydrazine NH.
Detailed Experimental Protocols
These protocols are optimized to minimize cyclization side-products.
3-Cl is a better leaving group precursor (via nucleophilic aromatic substitution pathways in fused systems).[1]
References
Ather, A. Q., et al. (2010). "3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine."[1][3] Acta Crystallographica Section E, 66(8), o2107. Link
Ather, A. Q., et al. (2010).[3] "3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine."[1][4] Acta Crystallographica Section E, 66(Pt 11), o2818. Link
Gomha, S. M., et al. (2015). "Synthesis and biological evaluation of some new pyridazine derivatives." International Journal of Pharmacy and Pharmaceutical Sciences. Link
Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link
Comparative Guide: Nucleophilicity of 3-Chloro-6-hydrazinylpyridazine vs. Phenylhydrazine
Topic: Difference in Nucleophilicity between 3-Chloro-6-hydrazinylpyridazine and Phenylhydrazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Difference in Nucleophilicity between 3-Chloro-6-hydrazinylpyridazine and Phenylhydrazine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
This guide analyzes the nucleophilic disparity between Phenylhydrazine (PH) and 3-chloro-6-hydrazinylpyridazine (3-Cl-6-HP) . While both reagents serve as critical building blocks for nitrogenous heterocycles (indoles, pyrazoles, triazolopyridazines), they exhibit distinct reactivity profiles.[1]
The Bottom Line: 3-Cl-6-HP is significantly less nucleophilic than Phenylhydrazine.
Phenylhydrazine acts as a moderate nucleophile, often reacting at room temperature due to the conjugation of the
-nitrogen with a relatively electron-neutral benzene ring.[1]
3-Cl-6-HP behaves as a weak nucleophile. The electron-deficient pyridazine ring (1,2-diazine) and the electronegative chlorine substituent exert strong inductive (-I) and mesomeric (-M) withdrawing effects, requiring forcing conditions (heat, acid catalysis) for condensation.[1]
Electronic Structure & Mechanistic Analysis
To understand the reactivity difference, one must analyze the electron density available at the terminal (
) nitrogen, which is the primary nucleophilic center in condensation reactions.[1]
Structural Comparison[1]
Feature
Phenylhydrazine (PH)
3-Chloro-6-hydrazinylpyridazine (3-Cl-6-HP)
Core Ring
Benzene (Carbocycle)
Pyridazine (1,2-Diazine Heterocycle)
Ring Electronics
Electron-rich (-system)
Electron-deficient (-deficient)
Substituents
None (H)
Chlorine at C3 (Strong -I effect)
Lone Pair Availability
Moderate delocalization
High delocalization + Inductive withdrawal
Primary Reactivity
Nucleophilic attack at -N
Weak nucleophilic attack at -N
Electronic Effects Visualization
The following diagram illustrates the electron withdrawal vectors that deactivate the hydrazine moiety in 3-Cl-6-HP compared to PH.
Figure 1: Comparative electronic flows affecting the terminal nitrogen nucleophilicity.
The "Deactivation" Mechanism
In 3-Cl-6-HP , the hydrazine group is attached to a pyridazine ring. The ring nitrogen atoms are more electronegative than carbon, pulling density away from the hydrazine.[1] Furthermore, the chlorine atom at position 3 exerts a long-range inductive pull.[1]
Result: The lone pair on the
-nitrogen is pulled tightly toward the ring, reducing the electron density pushed toward the terminal -nitrogen.[1] This makes the terminal nitrogen "harder" and less reactive toward electrophiles (like carbonyls).[1]
Performance Comparison: Reactivity Data
The following data summarizes typical reaction conditions required to achieve Schiff base formation (hydrazone synthesis), a standard proxy for nucleophilicity.
Reaction Parameter
Phenylhydrazine (PH)
3-Cl-6-HP
Implications
Substrate
Benzaldehyde
Benzaldehyde
Standard electrophile
Solvent
Ethanol
Ethanol/DMF
3-Cl-6-HP has lower solubility
Temperature
25°C (RT)
80°C (Reflux)
Key Differentiator
Catalyst
None or trace Acetic Acid
HCl or H₂SO₄ often required
3-Cl-6-HP needs activation
Time to Completion
< 1 Hour
3 - 12 Hours
Kinetic barrier is higher for 3-Cl-6-HP
Typical Yield
> 90%
60 - 80%
Side reactions/incomplete conversion
Experimental Insight: In the synthesis of triazolopyridazines, 3-Cl-6-HP is often reacted with carboxylic acids or acid chlorides. Unlike phenylhydrazine, which reacts exothermically, 3-Cl-6-HP mixtures often require sealed tube heating or microwave irradiation to overcome the activation energy barrier caused by the electron-poor ring [1, 2].[1]
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Competitive Kinetic Assay (UV-Vis)
Objective: Quantify the relative rate constants (
) of hydrazone formation.
Materials:
Electrophile: 4-Nitrobenzaldehyde (creates a strong chromophore upon reaction).[1]
Objective: Demonstrate the "forcing conditions" required for 3-Cl-6-HP.
Figure 2: Workflow demonstrating the thermal requirement for 3-Cl-6-HP cyclization.
Step-by-Step:
Dissolve 1.0 eq of 3-Cl-6-HP in triethyl orthoformate (acts as solvent and reagent).
Attempt 1 (Control): Stir at room temperature for 4 hours. Monitor by TLC.[1] Observation: Likely starting material remains.[1]
Attempt 2 (Active): Heat to reflux (146°C) for 4 hours. Monitor by TLC.[1] Observation: Conversion to 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine.[1]
Validation: This confirms that the nucleophilicity is insufficient to drive the reaction without significant thermal energy, unlike phenylhydrazine which can often form pyrazoles/hydrazones at much lower temperatures.[1]
Applications in Drug Discovery[1][3][4][5]
Understanding this difference is crucial for scaffold design:
Kinase Inhibitors: 3-Cl-6-HP is a precursor for "Cadralazine" analogs and c-Met inhibitors. The reduced nucleophilicity allows for high regioselectivity. When reacting 3-Cl-6-HP with unsymmetrical 1,3-dicarbonyls, the reaction is slower but often more selective than with phenylhydrazine [3].[1]
Metabolic Stability: Drugs containing the pyridazine-hydrazine motif are generally more resistant to oxidative metabolism compared to phenylhydrazines, which are notorious for generating radical species (via heme oxidation) that cause hemolytic anemia [4].[1]
References
Nucleophilic Reactivities of Hydrazines and Amines. Journal of Organic Chemistry. 2012, 77(18), 8142–8155.[1][3] Available at: [Link][1]
Triazolopyridine and pyridazine synthesis review. Arabian Journal of Chemistry. Available at: [Link][1]
Mechanism of phenylhydrazine toxicity. PubMed. Available at: [Link]
UV-Vis Spectroscopic Characterization of 3-Chloro-6-hydrazinylpyridazine Hydrochloride
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Strategic Context In the synthesis of antihypertensive agents (e.g., Cadralazine, Hyd...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Strategic Context
In the synthesis of antihypertensive agents (e.g., Cadralazine, Hydralazine analogs) and agrochemicals, 3-chloro-6-hydrazinylpyridazine hydrochloride (CAS: 17284-97-8 for free base) serves as a pivotal intermediate. Its quality control is critical because residual hydrazine derivatives are often genotoxic, and unreacted precursors (3,6-dichloropyridazine) compromise downstream yield.
This guide provides a technical breakdown of the UV-Vis spectroscopic profile of 3-chloro-6-hydrazinylpyridazine. Unlike standard data sheets, we focus on the comparative spectroscopic behavior between the product and its precursor, enabling you to use UV-Vis not just for identification, but for real-time reaction monitoring and purity assessment.
Spectroscopic Profile: The "Fingerprint"[1]
The UV-Vis spectrum of 3-chloro-6-hydrazinylpyridazine is dominated by the electronic transitions of the pyridazine ring, significantly modified by the hydrazine auxochrome.
Theoretical & Observed Transitions
The molecule exhibits two primary absorption bands characteristic of hydrazine-substituted heteroaromatics:
Band Assignment
Wavelength ()
Transition Type
Structural Cause
Band I (Primary)
305 – 315 nm
(CT)
Conjugation of the hydrazine lone pair with the pyridazine ring (Intramolecular Charge Transfer).
Band II (Secondary)
~240 – 250 nm
/
Excitation of the aromatic pyridazine core.
Key Insight: The substitution of a chlorine atom (in the precursor) with a hydrazine group causes a significant bathochromic shift (Red Shift) of approximately 40–50 nm. This shift is the fundamental basis for differentiating the product from the starting material.
Solvent Effects (Solvatochromism)
Methanol/Ethanol: Recommended for standard analysis. The
is typically distinct (~310 nm).
Water (Acidic pH): Protonation of the hydrazine terminal nitrogen (forming the hydrochloride salt in situ) may cause a hypsochromic shift (Blue Shift) , moving the
slightly lower (e.g., to ~300 nm) due to the stabilization of the non-bonding electrons involved in the transition.
Comparative Analysis: Product vs. Alternatives
To validate the synthesis or purity, one must compare the target compound against its precursor and structural analogs.
Table 1: Spectroscopic Comparison of Key Process Components
Critical Analysis: The distinct gap between the precursor (~265 nm) and the product (~310 nm) allows for dual-wavelength monitoring . By tracking the ratio of
, you can quantify conversion efficiency without full chromatographic separation in early process development.
Weigh 10.0 mg of 3-chloro-6-hydrazinylpyridazine HCl.
Dissolve in 100 mL Methanol (Concentration:
).
Note: Sonicate for 5 minutes to ensure complete dissolution of the salt.
Working Standard Preparation:
Dilute 5.0 mL of Stock Solution into 50 mL Methanol (
).
Self-Validation: Prepare this dilution in duplicate. The absorbance difference between duplicates must be <2%.
Spectral Scanning:
Baseline correct the instrument with the Blank.
Scan the Working Standard from 200 nm to 400 nm.
Acceptance Criteria:
must be within nm (in Methanol).
Absorbance at
should be between 0.4 and 0.8 AU for optimal linearity.
Reaction Monitoring (In-Process Control):
Take a reaction aliquot (
).
Dilute to 10 mL with Methanol.
Measure Absorbance at 265 nm (Precursor) and 310 nm (Product).
Calculate Conversion Index:
.
Visualizing the Analytical Logic
The following diagram illustrates the logical flow for using UV-Vis data to validate the synthesis of 3-chloro-6-hydrazinylpyridazine from its dichloro-precursor.
Caption: Workflow for monitoring the bathochromic shift from precursor to product during synthesis.
Structural Impact on Chromophore
Understanding why the spectrum changes ensures you can interpret anomalies (e.g., pH shifts).
Caption: The substitution of Cl with -NHNH2 extends the conjugation system, lowering the energy gap for electron transition.
References
Synthesis & Properties: 3-Chloro-6-hydrazinopyridazine (CAS 17284-97-8).[5][6][7] ChemicalBook. Available at:
Definitive Guide: Validating Triazolopyridazine Regioisomerism via X-ray Crystallography
Executive Summary: The Regioisomer Trap In the development of nitrogen-fused heterocycles, specifically triazolopyridazines , synthetic chemists face a persistent structural ambiguity. The condensation of pyridazinyl hyd...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioisomer Trap
In the development of nitrogen-fused heterocycles, specifically triazolopyridazines , synthetic chemists face a persistent structural ambiguity. The condensation of pyridazinyl hydrazines with carboxylic acids (or orthoesters) theoretically yields the [1,2,4]triazolo[4,3-b]pyridazine (Kinetic Product). However, under thermal or basic conditions, this scaffold frequently undergoes a Dimroth rearrangement to form the thermodynamically more stable [1,2,4]triazolo[1,5-b]pyridazine .
Misidentifying these isomers leads to erroneous Structure-Activity Relationships (SAR), potentially derailing drug discovery programs targeting kinases or GABA receptors. While NMR (NOESY/HMBC) offers clues, it often fails due to the lack of proton handles on the bridgehead nitrogen. Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating, absolute method for structural assignment.
This guide outlines the definitive workflow for distinguishing these isomers, prioritizing X-ray crystallography over spectroscopic alternatives.
The Mechanistic "Why": Dimroth Rearrangement
To validate the structure, one must understand the instability of the system. The [4,3-b] isomer possesses a bridgehead nitrogen with significant ring strain and electron deficiency. The rearrangement involves a ring-opening/ring-closing sequence (ANRORC mechanism) where the exocyclic nitrogen becomes endocyclic.[1]
Visualization: The Isomerization Pathway
The following diagram illustrates the critical rearrangement that necessitates X-ray validation.
Figure 1: The Dimroth rearrangement pathway converting the [4,3-b] kinetic product to the [1,5-b] thermodynamic product.
Comparative Analysis: X-ray vs. Alternatives
Why invest time in crystallization? The table below objectively compares SC-XRD against standard spectroscopic methods for this specific scaffold.
Feature
SC-XRD (Gold Standard)
2D NMR (NOESY/HMBC)
Mass Spectrometry
DFT Calculation
Certainty
Absolute (100%)
Ambiguous (60-80%)
Low (Isomers have identical Mass)
Theoretical
Differentiation
Direct visualization of N-bridgehead
Relies on weak long-range couplings
Cannot distinguish regioisomers
Prediction only
Sample State
Single Crystal required
Solution
Solution/Gas
Virtual
Time to Result
24-72 Hours (includes growth)
1-4 Hours
< 1 Hour
24+ Hours (CPU time)
Primary Failure
Crystal twinning or no growth
Signal overlap; lack of NOE cross-peaks
Identical fragmentation patterns
Solvent model inaccuracies
Expert Insight: In triazolopyridazines, the quaternary carbons at the bridgehead are often "silent" in HMBC due to relaxation times, and NOESY is useless if the substituents on the triazole and pyridazine rings are too far apart to show spatial correlation.
Store at room temperature in a vibration-free environment (dark).
Timeframe: 2–7 days. Ethanol vapors will slowly diffuse into the DMSO, lowering solubility and forcing nucleation.
Phase 3: X-ray Data Collection & Refinement
Mounting: Select a single crystal with sharp edges (avoid clustered needles). Mount on a glass fiber using cryo-oil.
Temperature: Collect data at 100 K (cryostream) to reduce thermal motion (ellipsoids) and improve resolution.
Refinement Targets (Go/No-Go):
R1 Value: Must be < 5% (0.05) for publication quality.
Goodness of Fit (GoF): Should approach 1.0.
Bond Length Check: The N1-N2 bond length in the triazole ring is distinct. In [1,2,4]triazolo[4,3-b], the N-N bond is part of the 5-membered ring. In [1,5-b], the N-N bond is the bridgehead.
Analytical Workflow: The Decision Matrix
Use this logic flow to determine when to stop analysis or proceed to X-ray.
Figure 2: Analytical decision tree for validating triazolopyridazine regioisomers.
References
Cambridge Crystallographic Data Centre (CCDC). Guidance on X-ray diffraction data collection and refinement.
[Link]
El-Sawy, E. R., et al. (2021). "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Journal of Heterocyclic Chemistry.
[Link]
Hossain, M. K., et al. (2021). "Synthesis of New Triazolopyrazine Antimalarial Compounds and X-ray Confirmation." Molecules.
[Link][4][5][6][7][8][9][10][11][12][13][14]
Sadek, K. U., et al. (2023). "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole." Crystals.
[Link][2][4][6][7][13][14]
Center for X-ray Crystallography, University of Florida. Crystal Growing Tips: Vapor Diffusion.
[Link]